Technical Documentation Center

4-Tert-butyl-3'-iodobenzophenone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Tert-butyl-3'-iodobenzophenone
  • CAS: 951889-79-5

Core Science & Biosynthesis

Foundational

Technical Guide: (4-tert-butylphenyl)-(3-iodophenyl)methanone

CAS: 119842-88-1 Role: High-Value Synthetic Intermediate / Pharmacophore Scaffold Executive Summary (4-tert-butylphenyl)-(3-iodophenyl)methanone acts as a critical "lynchpin" intermediate in medicinal chemistry and mater...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 119842-88-1 Role: High-Value Synthetic Intermediate / Pharmacophore Scaffold

Executive Summary

(4-tert-butylphenyl)-(3-iodophenyl)methanone acts as a critical "lynchpin" intermediate in medicinal chemistry and materials science. Its structural utility is derived from its bifunctionality :

  • The tert-butyl group: Provides a bulky, lipophilic anchor often used to fill hydrophobic pockets in kinase inhibitors (e.g., p38 MAPK).

  • The 3-iodo position: Serves as a highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the rapid generation of diverse chemical libraries.

This guide details the physicochemical profile, validated synthesis protocols, and strategic application of this scaffold in drug discovery.

Part 1: Chemical Identity & Physicochemical Profile

This section consolidates the core data required for handling and characterization.

Datasheet: (4-tert-butylphenyl)-(3-iodophenyl)methanone
PropertySpecification
CAS Number 119842-88-1
Molecular Formula C₁₇H₁₇IO
Molecular Weight 364.22 g/mol
Physical State Solid (Off-white to pale yellow crystalline powder)
Solubility Soluble: DCM, DMSO, THF, Ethyl AcetateInsoluble: Water
LogP (Predicted) ~5.8 (High Lipophilicity)
Key Functional Groups Aryl Ketone (Benzophenone core), Aryl Iodide, tert-Butyl
Storage 2–8°C, inert atmosphere (Argon/Nitrogen), light-sensitive (Iodine lability)

Part 2: Synthetic Pathways (The "How-To")

Primary Route: Friedel-Crafts Acylation

The most robust industrial synthesis involves the acylation of tert-butylbenzene with 3-iodobenzoyl chloride. This route is preferred over the reverse (reacting 4-tert-butylbenzoyl chloride with iodobenzene) because tert-butylbenzene is electron-rich (activated), facilitating the electrophilic aromatic substitution, whereas iodobenzene is deactivated.

Protocol 1: Validated Synthesis Workflow

Reagents:

  • tert-Butylbenzene (1.0 equiv)

  • 3-Iodobenzoyl chloride (1.05 equiv)

  • Aluminum Chloride (AlCl₃) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an inert gas inlet (N₂/Ar).

  • Solvation: Charge the flask with 3-iodobenzoyl chloride and anhydrous DCM. Cool to 0°C using an ice bath.

  • Catalyst Addition: Add AlCl₃ portion-wise over 15 minutes. Caution: Exothermic. Ensure the internal temperature remains <5°C.

  • Substrate Addition: Add tert-butylbenzene dropwise via the addition funnel over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.

  • Quench: Pour the reaction mixture slowly into a beaker of crushed ice/HCl (1M) to hydrolyze the aluminum complex.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Hexane → 5% EtOAc/Hexane).

Visualization: Synthetic Logic Flow

SynthesisFlow Start Start: 3-Iodobenzoyl Chloride + tert-Butylbenzene Process Reaction: 0°C -> RT, 4-6h (Electrophilic Subst.) Start->Process DCM Solvent Catalyst Catalyst: AlCl3 (Lewis Acid) Catalyst->Process Activates Acyl Chloride Quench Quench: Ice/HCl Hydrolysis Process->Quench Complete Conversion Product Product: (4-t-butylphenyl)-(3-iodophenyl)methanone Quench->Product Extraction & Purification

Figure 1: Friedel-Crafts Acylation Workflow. The Lewis acid (AlCl₃) activates the acyl chloride, generating an acylium ion that attacks the electron-rich tert-butylbenzene.

Part 3: Reactivity & Functionalization

The value of this molecule lies in the C-I bond . Iodine is the most reactive halogen for Pd-catalyzed coupling, allowing this molecule to serve as a divergent intermediate.

Strategic Utility: The "Divergent Hub"

Researchers utilize the iodine handle to introduce complexity. Common transformations include:

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl ketone scaffolds (common in kinase inhibitors).

  • Sonogashira Coupling: Reaction with terminal alkynes to extend the carbon skeleton.

  • Buchwald-Hartwig Amination: Substitution of Iodine with amines to create aniline derivatives.

Protocol 2: Suzuki Coupling (General Procedure)
  • Reagents: Intermediate (1 equiv), Aryl Boronic Acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), Dioxane/Water (4:1).

  • Conditions: Heat at 90°C for 12h under Argon.

Visualization: Divergent Synthesis Map

DivergentSynthesis Core (4-tert-butylphenyl)-(3-iodophenyl)methanone (The Scaffold) Suzuki Biaryl Derivatives (Suzuki Coupling) Core->Suzuki + Ar-B(OH)2 / Pd(0) Sono Alkynyl Derivatives (Sonogashira Coupling) Core->Sono + Alkyne / CuI / Pd(0) Buchwald Amino-Aryl Derivatives (Buchwald-Hartwig) Core->Buchwald + Amine / Pd(0) Photo Photoinitiators (UV Active Species) Core->Photo Functionalization

Figure 2: Divergent Synthesis Map. The iodine atom allows the scaffold to be transformed into various functional classes utilized in medicinal chemistry and polymer science.

Part 4: Case Study – Application in Drug Discovery

Kinase Inhibition (p38 MAPK)

The tert-butylphenyl moiety is a privileged pharmacophore in p38 MAP kinase inhibitors (e.g., BIRB 796 / Doramapimod ).

  • Mechanism: The bulky tert-butyl group occupies the hydrophobic "selectivity pocket" (Gatekeeper region) of the kinase enzyme, inducing a conformational change (DFG-out) that locks the enzyme in an inactive state.

  • Role of CAS 119842-88-1: This ketone can serve as a precursor. By converting the ketone to an amine or using the iodine to couple a urea linker, researchers build the "hinge-binding" motif required for high-affinity inhibition.

Visualization: SAR (Structure-Activity Relationship) Logic

SAR_Logic Molecule Target Molecule tButyl tert-Butyl Group: Hydrophobic Pocket Anchor (Selectivity) Molecule->tButyl Ketone Benzophenone Core: Rigid Scaffold (Orientation) Molecule->Ketone Iodine 3-Iodo Position: Vector for Hinge Binder (Potency) Molecule->Iodine

Figure 3: Pharmacophore Mapping. Visualizing how each segment of the molecule contributes to biological activity in kinase inhibition.

Part 5: Handling & Safety

Hazard Identification (GHS Classification):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.

Handling Protocols:

  • Engineering Controls: Always operate within a certified chemical fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Waste Disposal: Dispose of iodine-containing organic waste in designated halogenated solvent containers. Do not mix with strong oxidizers.

References

  • Friedel-Crafts Acylation Methodology: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard text for acylation mechanisms). Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • p38 MAPK Inhibitor Structural Analogues (BIRB 796 Context)

    • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology. Link

    • Regan, J., et al. (2002). Structure-Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry. Link

  • Cross-Coupling Utility (Iodine Activation)

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Chemical Safety Data

    • PubChem Compound Summary for Benzophenone Derivatives. National Library of Medicine. Link

Sources

Exploratory

Technical Monograph: The 4-tert-Butylphenyl Methanone Scaffold

Subject: Methanone, [4-(1,1-dimethylethyl)phenyl]phenyl- (and related derivatives) Primary CAS: 22679-54-5 (4-tert-Butylbenzophenone) Context: Chemical Synthesis, Pharmacophore Analysis, and Drug Development Applications...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Methanone, [4-(1,1-dimethylethyl)phenyl]phenyl- (and related derivatives) Primary CAS: 22679-54-5 (4-tert-Butylbenzophenone) Context: Chemical Synthesis, Pharmacophore Analysis, and Drug Development Applications

Executive Summary & Structural Logic

The designation Methanone, 4-(1,1-dimethylethyl)phenyl- refers to a chemical class characterized by a carbonyl linker bridging a para-tert-butylphenyl group and a second substituent (typically a phenyl ring, making it 4-tert-Butylbenzophenone ).

In drug discovery and materials science, this scaffold acts as a critical "lipophilic anchor." The tert-butyl group provides significant hydrophobic bulk (increasing LogP) and metabolic resistance compared to straight alkyl chains, while the methanone (ketone) core serves as a hydrogen bond acceptor and a photoactive chromophore.

Physicochemical Profile (Data Summary)
PropertyValueContext
IUPAC Name (4-tert-Butylphenyl)(phenyl)methanonePrimary scaffold
CAS Registry 22679-54-5Standard identifier
Molecular Formula C₁₇H₁₈OMW: 238.33 g/mol
LogP (Octanol/Water) ~4.8Highly lipophilic; blood-brain barrier penetrant
H-Bond Acceptors 1 (Carbonyl)Interaction point for receptors/enzymes
UV Absorption λmax ~255 nm, ~290 nmn→π* transition; Photoinitiator activity
Metabolic Liability tert-Butyl C-H oxidationSusceptible to CYP450 hydroxylation

Synthetic Methodology: Friedel-Crafts Acylation

The most robust route to this scaffold is the Friedel-Crafts acylation. This protocol is designed for high regioselectivity (para-substitution) driven by the steric bulk of the tert-butyl group.

Protocol: Synthesis of 4-tert-Butylbenzophenone

Reaction Type: Electrophilic Aromatic Substitution (EAS) Scale: Laboratory (10–50 mmol)

Reagents & Setup
  • Substrate: tert-Butylbenzene (1.0 equiv)

  • Acylating Agent: Benzoyl Chloride (1.1 equiv)

  • Catalyst: Aluminum Chloride (AlCl₃), anhydrous (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Apparatus: 3-neck round-bottom flask, addition funnel, reflux condenser, inert gas (N₂) inlet, HCl gas trap (NaOH solution).

Step-by-Step Workflow
  • Catalyst Activation: Suspend anhydrous AlCl₃ in dry DCM at 0°C under N₂ flow.

    • Expert Insight: AlCl₃ is highly hygroscopic. Weighing must be rapid. A yellow suspension indicates partial hydrolysis; a white/grey powder is optimal.

  • Acylium Ion Formation: Add Benzoyl Chloride dropwise to the suspension. Stir for 15 min at 0°C.

    • Mechanism:[1] Formation of the [Ph-C≡O]⁺[AlCl₄]⁻ complex.

  • Substrate Addition: Add tert-Butylbenzene dropwise over 30 minutes. Maintain temperature <5°C to prevent poly-acylation or isomerization.

    • Causality: The tert-butyl group is an ortho/para director. However, its massive steric bulk blocks the ortho position, driving >95% selectivity for the para isomer.

  • Reaction Phase: Warm to room temperature and reflux for 2 hours.

    • Self-Validating Checkpoint: Monitor the gas trap.[2] Bubbling indicates HCl evolution. Reaction is complete when HCl evolution ceases and TLC (Hexane/EtOAc 9:1) shows consumption of the acid chloride.

  • Quenching (Critical Safety Step): Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl.

    • Why: This breaks the strong Aluminum-Ketone complex. The exotherm is violent; slow addition is mandatory.

  • Workup: Separate the organic layer.[1][2] Wash with water, 1M NaOH (to remove unreacted acid), and brine. Dry over MgSO₄.

  • Purification: Recrystallize from Ethanol or Methanol.

    • Result: White crystalline solid (mp 40–42°C).

Visualization: Synthetic Pathway

SynthesisWorkflow Reactants tert-Butylbenzene + Benzoyl Chloride Intermediate Sigma Complex (Acylium Attack) Reactants->Intermediate 0°C, DCM Catalyst AlCl3 (Lewis Acid) Catalyst->Intermediate Activates Electrophile Quench Acidic Hydrolysis (Ice/HCl) Intermediate->Quench Reflux 2h Product 4-tert-Butylbenzophenone (>95% para-isomer) Quench->Product Phase Sep & Cryst.

Figure 1: Friedel-Crafts Acylation workflow emphasizing the critical quenching step to break the Al-complex.

Medicinal Chemistry: The Scaffold in Drug Design

In drug development, the 4-tert-butylphenyl moiety is often used to fill hydrophobic pockets in target proteins (e.g., GPCRs, Nuclear Receptors). However, the "Methanone" (ketone) bridge introduces specific metabolic considerations.

Metabolic Soft Spots (CYP450 Interactions)

The tert-butyl group is metabolically robust against general hydrolysis but is a specific target for oxidative metabolism.

  • Mechanism: Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9) can hydroxylate the terminal methyl groups of the tert-butyl moiety.

  • Consequence: Conversion of the lipophilic t-butyl (-C(CH₃)₃) to the more polar alcohol (-C(CH₃)₂CH₂OH) or carboxylic acid. This drastically lowers LogP and accelerates renal clearance.

  • Mitigation Strategy: If half-life is too short, medicinal chemists often replace the tert-butyl group with bioisosteres like trifluoromethyl (-CF₃) or cyclopropyl-CF₃ to block oxidation while maintaining volume.

Bioisosteric Replacements
SubstituentLogP EffectMetabolic StabilitySteric Volume
-C(CH₃)₃ (Parent)HighLow (Oxidation prone)High
-CF₃ HighVery HighMedium
-Cl MediumHighLow
-C(CH₃)₂F Medium/HighImprovedHigh
Visualization: Metabolic Fate

Metabolism Parent 4-tert-Butylbenzophenone (Lipophilic) CYP CYP450 (Liver Microsomes) Parent->CYP Oxidation Metabolite1 Hydroxylated Metabolite (-C(CH3)2CH2OH) CYP->Metabolite1 Phase I Excretion Renal Clearance (Glucuronidation) Metabolite1->Excretion Phase II

Figure 2: Metabolic pathway illustrating the vulnerability of the tert-butyl group to Phase I oxidation.

Analytical Characterization

To validate the structure of synthesized Methanone, [4-(1,1-dimethylethyl)phenyl]phenyl-, use the following spectral signatures.

Nuclear Magnetic Resonance (NMR)[4]
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.38 ppm (s, 9H): The diagnostic singlet for the tert-butyl group.

    • δ 7.45–7.55 ppm (m, 4H): meta-protons of the t-butyl ring and meta-protons of the benzoyl ring.

    • δ 7.75–7.85 ppm (m, 4H): ortho-protons relative to the carbonyl (deshielded by the anisotropic effect of C=O).

    • Self-Validation: The integration ratio must be exactly 9:9 (Aliphatic:Aromatic).

Infrared Spectroscopy (FT-IR)
  • 1650–1660 cm⁻¹: Strong C=O stretching vibration (conjugated ketone).

  • 2960 cm⁻¹: C-H stretching (sp³ methyl groups).

References

  • National Institute of Standards and Technology (NIST). Methanone, [4-(1,1-dimethylethyl)phenyl]phenyl- Properties and Spectra. NIST Chemistry WebBook, SRD 69.[3] [Link][4]

  • Bisel, P., et al. (2008).[5] "The tert-butyl group in chemistry and biology." Organic & Biomolecular Chemistry, 6(15), 2655-2665. (Discussion on metabolic stability). [Link]

  • Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetanes: Tool for the Improvement of Pharmacokinetic Properties." Journal of Medicinal Chemistry. (Strategies for replacing lipophilic groups). [Link]

Sources

Foundational

An In-Depth Technical Guide to the Biological Activity of 4-Tert-butyl-3'-iodobenzophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals Executive Summary The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds wit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic substitution on the two aryl rings of the benzophenone core allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on a specific, rationally designed derivative: 4-tert-butyl-3'-iodobenzophenone. We will explore the distinct roles of the tert-butyl and iodo substituents, postulate the potential biological activities based on related structures, and provide detailed, field-proven experimental protocols to screen and validate these activities. This document serves as a foundational resource for researchers aiming to investigate this promising class of compounds.

The Benzophenone Scaffold: A Foundation for Drug Design

Benzophenones are diaryl ketones that serve as a versatile structural motif in drug discovery.[1] Their utility stems from a combination of factors:

  • Structural Rigidity and Flexibility: The ketone linker provides a degree of rotational freedom, allowing the two aryl rings to adopt conformations suitable for binding to diverse biological targets.

  • Photoactivity: The carbonyl group acts as a chromophore, enabling benzophenone derivatives to absorb UV light. This property is harnessed in photosensitizing drugs and as photo-affinity labels for target identification.[3][4]

  • Synthetic Tractability: The synthesis of substituted benzophenones is well-established, often involving methods like Friedel-Crafts acylation, allowing for the systematic exploration of structure-activity relationships (SAR).[1]

Numerous benzophenone derivatives have been investigated for potent biological effects, including cytotoxicity against various cancer cell lines and activity against pathogenic microbes.[5][6]

Rationale for Substitution: The Role of Tert-butyl and Iodine Moieties

The specific substitution pattern of 4-tert-butyl-3'-iodobenzophenone is not arbitrary. Each group is chosen to impart specific properties that can enhance biological activity and provide tools for mechanistic studies.

The 4-tert-butyl Group: Enhancing Lipophilicity and Stability

The tert-butyl group is a bulky, non-polar moiety that significantly influences a molecule's profile:

  • Increased Lipophilicity: The hydrophobicity of the tert-butyl group can enhance the molecule's ability to cross cellular membranes, a critical step for reaching intracellular targets.[7]

  • Steric Hindrance: Its size can provide steric shielding, protecting the core structure from metabolic degradation by enzymes like cytochrome P450s. This can increase the compound's half-life and bioavailability.[7]

  • Modulation of Biological Activity: In many compound series, the addition of a tert-butyl group has been shown to enhance biological effects, including antioxidant, anti-inflammatory, and anticancer activities.[7]

The 3'-iodo Group: A Key Player in Molecular Interactions

The substitution of a halogen, particularly a heavy one like iodine, is a powerful strategy in medicinal chemistry.[8]

  • Halogen Bonding: Iodine is an effective halogen bond donor. This is a non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a protein's active site).[9][10] This interaction can significantly increase binding affinity and selectivity for a biological target, acting as a powerful tool in rational drug design.[8][11]

  • Physicochemical Modulation: Iodine substitution increases the molecule's mass and can alter its electronic properties, influencing its interaction with target biomolecules.[8]

  • Metabolic Handle and Research Tool: The carbon-iodine bond can be a site for metabolism or can be used to introduce radiolabels (e.g., ¹²⁵I) for imaging or binding studies.

Postulated Biological Activities and Mechanisms of Action

While direct studies on 4-tert-butyl-3'-iodobenzophenone are not extensively reported, by synthesizing data from related halogenated and substituted benzophenones, we can postulate several high-priority areas for investigation.[12]

Anticancer Activity

Substituted benzophenones have demonstrated significant cytotoxic effects against a range of cancer cell lines, including breast, prostate, and lung cancer.[5][13][14]

Postulated Mechanism: The primary mechanism could involve the induction of apoptosis (programmed cell death) or cell cycle arrest.[2] Many small molecule kinase inhibitors feature similar heterocyclic scaffolds. The 4-tert-butyl-3'-iodobenzophenone derivative could potentially act as an inhibitor of protein kinases that are critical for cancer cell proliferation and survival, such as Akt or STAT3.[13] The iodine atom could form a halogen bond with a key residue in the kinase's ATP-binding pocket, enhancing inhibitory potency.[9]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane GF_Receptor Growth Factor Receptor Kinase Protein Kinase (e.g., Akt, STAT3) GF_Receptor->Kinase Activates GF Growth Factor GF->GF_Receptor Binds Proliferation Cell Proliferation & Survival Kinase->Proliferation Promotes Apoptosis Apoptosis Kinase->Apoptosis Inhibits Compound 4-tert-butyl- 3'-iodobenzophenone Compound->Kinase Inhibits (Halogen Bonding) Compound->Apoptosis Induces

Caption: Postulated mechanism of anticancer action via kinase inhibition.

Antimicrobial Activity

The benzophenone scaffold is present in several antifungal agents.[6] The lipophilic nature imparted by the tert-butyl group could facilitate the disruption of microbial cell membranes, while the overall electronic character of the molecule could interfere with essential microbial enzymes.

Postulated Mechanism: For bacteria and fungi, the compound could inhibit key enzymes involved in cell wall synthesis or DNA replication. The increased lipophilicity may allow the compound to integrate into and disrupt the integrity of the microbial cell membrane, leading to cell lysis.

Photosensitizing Activity

Benzophenones are classic photosensitizers.[4] Upon absorption of UV-A light, they can be excited to a triplet state, which can then react with molecular oxygen to produce reactive oxygen species (ROS) or directly damage biomolecules like DNA.[3][15]

Postulated Mechanism: In the presence of UV light, the compound could generate ROS, leading to oxidative stress and cell death. This property could be explored for applications in photodynamic therapy (PDT) for cancer or for treating localized infections.

Experimental Protocols for Biological Evaluation

To validate the postulated activities, a tiered screening approach is recommended. The following are detailed, self-validating protocols for primary in vitro assays.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a robust and widely used method to assess the effect of a novel compound on cell viability and proliferation.[16][17][18] It measures the metabolic activity of mitochondrial dehydrogenases in living cells.[16]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-tert-butyl-3'-iodobenzophenone derivatives against selected cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast, PC3 for prostate, A549 for lung)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Test compound stock solution (10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed approximately 5,000 cells per well (in 100 µL of medium) into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the test compound in a complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the diluted compound solutions.

    • Controls (Critical): Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only). A "blank" control (medium only, no cells) is also necessary for background subtraction.[16]

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[16]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[16]

MTT_Assay_Workflow A 1. Cell Seeding (5,000 cells/well) B 2. 24h Incubation (37°C, 5% CO2) A->B C 3. Compound Treatment (Serial Dilutions) B->C D 4. 48-72h Incubation C->D E 5. Add MTT Reagent (Incubate 3-4h) D->E F 6. Solubilize Formazan (Add DMSO/SDS) E->F G 7. Read Absorbance (570 nm) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for a fluorescence- or luminescence-based assay to screen for kinase inhibitors.[19] Commercial kits (e.g., ADP-Glo™) are widely available and provide a robust platform.[20]

Objective: To determine if 4-tert-butyl-3'-iodobenzophenone derivatives inhibit the activity of a specific protein kinase (e.g., a tyrosine kinase like Src or a serine/threonine kinase like Akt).

Materials:

  • Recombinant Kinase Enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP (at or near the Km concentration for the enzyme)

  • Kinase Assay Buffer (typically includes MgCl₂)

  • Test compound and a known inhibitor (positive control)

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and the positive control inhibitor in the assay buffer. The final DMSO concentration should be constant across all wells.

  • Kinase/Inhibitor Pre-incubation: In a 384-well plate, add 5 µL of the diluted test compound. Then, add 10 µL of the kinase enzyme solution to each well.

    • Controls (Critical): Include "no inhibitor" controls (vehicle only) to measure maximum kinase activity and "no enzyme" controls to measure background signal.[21]

  • Incubation: Incubate the plate for 20-30 minutes at room temperature to allow the compound to bind to the kinase.[19]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a mixture containing the substrate and ATP. Mix gently.[21]

  • Kinase Reaction: Incubate the plate for 60 minutes at 30°C. The incubation time should be within the linear range of the reaction.[21]

  • Signal Detection (ADP-Glo™ Example):

    • Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and drive a luciferase reaction. Incubate for 30 minutes.[20]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control and determine the IC50 value.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.[22][23][24]

Objective: To determine the MIC of 4-tert-butyl-3'-iodobenzophenone derivatives against selected bacterial or fungal strains.

Materials:

  • Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Test compound stock solution (in DMSO)

  • 96-well sterile, clear, flat-bottom plates

  • Standardized microbial inoculum (adjusted to 0.5 McFarland standard)[23]

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

Procedure:

  • Compound Dilution: Add 50 µL of sterile growth medium to all wells of a 96-well plate. Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column, creating a 100 µL volume.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last column. This creates a plate with decreasing concentrations of the compound.

  • Inoculation: Dilute the 0.5 McFarland standard inoculum so that when 50 µL is added to each well, the final concentration is ~5 x 10⁵ CFU/mL.[24]

  • Controls (Critical):

    • Growth Control: Wells with medium and inoculum only (no compound).

    • Sterility Control: Wells with medium only (no inoculum).

    • Positive Control: A row with a known antibiotic undergoing serial dilution.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 25-30°C for 24-48 hours for fungi.[23]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density (OD) at 600 nm.

Data Presentation and Interpretation

All quantitative data from these assays should be summarized in tables for clear comparison and interpretation.

Table 1: Hypothetical In Vitro Cytotoxicity Data

Compound Cell Line IC50 (µM) ± SD
4-tert-butyl-3'-iodobenzophenone MCF-7 (Breast) 8.5 ± 0.7
4-tert-butyl-3'-iodobenzophenone PC3 (Prostate) 12.1 ± 1.5
4-tert-butyl-3'-iodobenzophenone A549 (Lung) 6.3 ± 0.5

| Doxorubicin (Control) | MCF-7 (Breast) | 0.9 ± 0.1 |

Table 2: Hypothetical Antimicrobial Activity Data

Compound Organism MIC (µg/mL)
4-tert-butyl-3'-iodobenzophenone Staphylococcus aureus 16
4-tert-butyl-3'-iodobenzophenone Escherichia coli >64
4-tert-butyl-3'-iodobenzophenone Candida albicans 8
Ciprofloxacin (Control) S. aureus 1

| Fluconazole (Control) | C. albicans | 0.5 |

Conclusion and Future Directions

The 4-tert-butyl-3'-iodobenzophenone scaffold represents a promising starting point for the development of novel therapeutic agents. The rational inclusion of the tert-butyl group and the iodine atom is intended to confer advantageous physicochemical and pharmacological properties, including enhanced membrane permeability, metabolic stability, and the potential for strong, selective target engagement via halogen bonding. The primary postulated activities—anticancer and antimicrobial—are supported by extensive literature on related benzophenone derivatives.

The detailed protocols provided in this guide offer a robust framework for the initial in vitro screening of these compounds. Positive results from these assays would warrant progression to more advanced studies, including:

  • Mechanism of Action Studies: Investigating the specific molecular targets (e.g., kinase profiling) and cellular pathways affected by the compound.

  • Structure-Activity Relationship (SAR) Exploration: Synthesizing and testing analogs to determine the optimal substitution patterns for potency and selectivity.

  • In Vivo Efficacy and Toxicology Studies: Evaluating the compound's performance and safety in animal models.

By employing this systematic approach, researchers can effectively unlock the therapeutic potential of this targeted class of benzophenone derivatives.

References

  • Vertex AI Search. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Retrieved February 14, 2026.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Antimicrobial susceptibility testing: currently used methods and devices and the near future in clinical practice. Journal of Applied Microbiology, 121(5), 1349-1369.
  • Wikipedia. (2024). Antibiotic sensitivity testing. Retrieved February 14, 2026, from [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved February 14, 2026.
  • BenchChem. (2025).
  • Semantic Scholar. (n.d.). Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells. Retrieved February 14, 2026.
  • Ovid. (n.d.). Antimicrobial Susceptibility Testing : Clinical Infectious Diseases. Retrieved February 14, 2026.
  • Royal Society of Chemistry. (2024).
  • National Center for Biotechnology Information. (n.d.). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. Retrieved February 14, 2026.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines. Retrieved February 14, 2026.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved February 14, 2026.
  • ResearchGate. (n.d.). Structures of synthetic and natural benzophenones with anticancer activity. Retrieved February 14, 2026.
  • PubMed. (2019). Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells. Retrieved February 14, 2026.
  • protocols.io. (2024). In vitro kinase assay. Retrieved February 14, 2026.
  • ACS Publications. (2012). Benzophenone Photosensitized DNA Damage. Retrieved February 14, 2026.
  • Revvity. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays. Retrieved February 14, 2026.
  • PubMed. (1998). Photosensitizing Drugs Containing the Benzophenone Chromophore. Retrieved February 14, 2026.
  • BenchChem. (2025). Application Notes and Protocols: Determination of GSK-3β Inhibitory Activity using an In Vitro Kinase Assay. Retrieved February 14, 2026.
  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved February 14, 2026.
  • Longchang Chemical. (2022). Photoinitiators of benzophenone and benzotriazole UV absorbers. Retrieved February 14, 2026.
  • ScholarWorks@BGSU. (2025). The Photochemistry of Benzophenone. Retrieved February 14, 2026.
  • BMG LABTECH. (2020). Kinase assays. Retrieved February 14, 2026.
  • JoVE. (2022). Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. Retrieved February 14, 2026, from [Link]

  • PharmaBlock. (n.d.). Application of Halogen Bond in Drug Discovery. Retrieved February 14, 2026.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit. Retrieved February 14, 2026.
  • MDPI. (n.d.). Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. Retrieved February 14, 2026.
  • National Center for Biotechnology Information. (n.d.). Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. Retrieved February 14, 2026.
  • PubMed. (2012). Halogen bonding for rational drug design and new drug discovery. Retrieved February 14, 2026.
  • ResearchGate. (n.d.). Halogen bonding for rational drug design and new drug discovery. Retrieved February 14, 2026.
  • ResearchGate. (2024). (PDF)
  • Semantic Scholar. (2024).
  • ScienceDaily. (2012). Halogen bonding helps design new drugs. Retrieved February 14, 2026.
  • PubChem. (n.d.). 4-Tert-butyl-3'-fluoro-4'-methoxybenzophenone. Retrieved February 14, 2026.
  • PubChem. (n.d.). 4-n-Butyl-4'-tert-butylbenzophenone. Retrieved February 14, 2026.
  • Sigma-Aldrich. (n.d.). 4-tert-Butylbenzophenone AldrichCPR. Retrieved February 14, 2026.
  • Wikipedia. (2024). 4-tert-Butylphenol. Retrieved February 14, 2026, from [Link]

  • MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved February 14, 2026.

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Tert-butyl-3'-iodobenzophenone as a Modular Photoaffinity Scaffold

Executive Summary This application note details the utility of 4-Tert-butyl-3'-iodobenzophenone (hereafter tBu-I-BP ) as a "privileged scaffold" for the design of photoaffinity labeling (PAL) probes. Unlike industrial ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 4-Tert-butyl-3'-iodobenzophenone (hereafter tBu-I-BP ) as a "privileged scaffold" for the design of photoaffinity labeling (PAL) probes. Unlike industrial photoinitiators used for bulk polymer curing, tBu-I-BP serves a specialized role in chemoproteomics : it acts as a modular core that combines a photoreactive benzophenone moiety with an iodinated handle for late-stage functionalization or radiolabeling.

Key Advantages:

  • Orthogonal Reactivity: The iodine substituent allows for rapid cross-coupling (Suzuki-Miyaura/Sonogashira) to drug pharmacophores without affecting the photoreactive carbonyl.

  • Enhanced Intersystem Crossing: The heavy-atom effect of iodine facilitates efficient population of the triplet state (

    
    ), increasing the quantum yield of the radical-generating step.
    
  • Steric Mimicry: The tert-butyl group provides lipophilic bulk, often mimicking hydrophobic residues found in bioactive ligands, minimizing steric clashes within binding pockets.

Technical Specifications & Properties

PropertyValue / Description
Chemical Name (4-(tert-butyl)phenyl)(3-iodophenyl)methanone
Molecular Formula C

H

IO
Molecular Weight 364.22 g/mol
Appearance Off-white to pale yellow solid

(Excitation)
~350–365 nm (n


transition)
Photoreactive Group Diaryl ketone (Benzophenone)
Reactive Handle meta-Iodide (Ar-I) for Pd-catalyzed coupling
Solubility High: DCM, DMSO, MeOH; Low: Water
Storage -20°C, protected from light (Amber vial)

Mechanistic Principles

Photochemical Activation

The utility of tBu-I-BP relies on the photophysics of the benzophenone moiety. Upon irradiation at 350–365 nm (a wavelength compatible with live cells), the molecule undergoes the following cascade:

  • Excitation: Absorption of a photon promotes an electron from the non-bonding orbital (

    
    ) to the anti-bonding pi orbital (
    
    
    
    ), generating the singlet excited state (
    
    
    ).
  • Intersystem Crossing (ISC): The excited electron flips spin to enter the Triplet State (

    
    ). Crucially, the iodine atom on the ring enhances this rate via spin-orbit coupling (Heavy Atom Effect).
    
  • Hydrogen Abstraction: The

    
     carbonyl oxygen acts as a diradical, abstracting a hydrogen atom from a nearby C-H bond (e.g., a protein backbone or side chain) within 3.1 Å.
    
  • Recombination: The resulting ketyl radical and carbon radical recombine to form a covalent C-C bond, permanently "tagging" the target protein.

Pathway Visualization

The following diagram illustrates the photophysical pathway and the labeling mechanism.

Photophysics cluster_iodine Heavy Atom Effect Ground Ground State (S0) (Stable) Excited Singlet State (S1) (Short-lived) Ground->Excited UV (350-365nm) Triplet Triplet State (T1) (Reactive Diradical) Excited->Triplet ISC (Enhanced by Iodine) Abstraction H-Abstraction (Target C-H Bond) Triplet->Abstraction Proximity (<3.1 Å) Covalent Covalent Adduct (Labeled Protein) Abstraction->Covalent Radical Recombination

Figure 1: Photochemical cascade of tBu-I-BP. The iodine substituent accelerates Intersystem Crossing (ISC), maximizing the population of the reactive Triplet State.

Experimental Protocols

Protocol A: Probe Synthesis (Ligand Attachment)

Context: This protocol describes attaching a drug pharmacophore to the tBu-I-BP scaffold via Sonogashira coupling. This preserves the benzophenone for later activation.

Materials:

  • tBu-I-BP (1.0 equiv)

  • Terminal Alkyne-functionalized Ligand (1.2 equiv)

  • Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (5 mol%)
  • CuI (10 mol%)

  • Et

    
    N / THF (1:1 v/v)
    

Step-by-Step Procedure:

  • Degassing: Dissolve tBu-I-BP and the alkyne-ligand in anhydrous THF/Et

    
    N in a flame-dried Schlenk flask. Sparge with Argon for 15 minutes.
    
  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    Cl
    
    
    and CuI quickly under positive Argon pressure.
  • Reaction: Stir at room temperature (or 40°C if sterically hindered) for 4–12 hours. Monitor by TLC (the iodine is the leaving group).

  • Workup: Filter through a celite pad to remove metal salts. Concentrate in vacuo.

  • Purification: Purify via silica gel chromatography. Note: Avoid prolonged exposure to ambient light during purification to prevent premature photolysis.

Protocol B: Photoaffinity Labeling (In Vitro)

Context: Using the synthesized probe to identify a target protein in a cell lysate.

Materials:

  • Synthesized Probe (from Protocol A)

  • Cell Lysate (1–2 mg/mL protein concentration)

  • UV Lamp (365 nm LED, e.g., 100W equivalent)

  • 96-well plate (clear bottom) or microcentrifuge tubes

Step-by-Step Procedure:

  • Equilibration: Dilute the Probe in DMSO to 100x stock. Add to cell lysate (final DMSO <1%) and incubate for 30–60 minutes at 4°C (or 37°C depending on target stability) to allow binding equilibrium.

    • Control: Prepare a "Competition" sample with 50x excess of the parent drug (non-probe) to verify specific binding.

  • Irradiation: Place samples on ice (to prevent thermal degradation). Irradiate with 365 nm UV light for 10–20 minutes. Distance: ~5 cm from light source.

  • Click Chemistry (Optional): If the probe design included a click handle (e.g., alkyne), perform CuAAC with a fluorophore (e.g., Azide-Rhodamine) for visualization.

  • Analysis: Denature samples with SDS loading buffer. Boil for 5 minutes. Resolve on SDS-PAGE.

  • Detection: Visualize via in-gel fluorescence (if clicked) or Western Blot (if using biotin-streptavidin).

Workflow Logic & Troubleshooting

The success of a PAL experiment depends on the "Three-Component" logic: The Ligand (affinity), The Photophore (reactivity), and The Reporter (detection). tBu-I-BP serves as the Photophore with a built-in handle.

Workflow Start Drug/Ligand (Alkyne/Boronic Acid) Coupling Pd-Catalyzed Coupling (Sonogashira/Suzuki) Start->Coupling Scaffold tBu-I-BP Scaffold (Iodine Handle) Scaffold->Coupling Probe Functional Photoprobe Coupling->Probe Incubation Incubate with Proteome (Equilibrium Binding) Probe->Incubation UV UV Irradiation (365nm) (Covalent Crosslink) Incubation->UV Analysis Mass Spec / SDS-PAGE (Target ID) UV->Analysis

Figure 2: Experimental workflow for converting a drug into a probe using the tBu-I-BP scaffold.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Labeling Observed Low UV intensity or incorrect wavelength.Ensure 365 nm source (not 254 nm, which damages protein). Check lamp power.
High Background Non-specific hydrophobic binding.Reduce probe concentration. Add detergent (0.1% NP-40) during wash steps.
Probe Degradation Ambient light exposure.Perform all steps in amber tubes or low-light conditions.
Coupling Failure Iodine unreactive (sterics).Switch to Suzuki coupling (Boronic acid on ligand) or use Buchwald-Hartwig for amine ligands.

References

  • Dormán, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673.

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification.[1][2][3][4] Future Medicinal Chemistry, 7(2), 159-183.

  • Rowland, M. M., et al. (2011). Application of Photoaffinity Labeling in Drug Discovery.[1][3][5] Current Opinion in Chemical Biology, 15(4), 520-528.

  • Kauer, J. C., et al. (1986). The interactions of benzophenone with peptides and proteins. Journal of Biological Chemistry, 261(23), 10695-10700.

  • Geurink, P. P., et al. (2012). Photoaffinity labeling in activity-based protein profiling. Topics in Current Chemistry, 324, 85-113.

Sources

Application

Synthesis of derivatives using 4-Tert-butyl-3'-iodobenzophenone

Application Note: Divergent Synthesis & Functionalization of 4-Tert-butyl-3'-iodobenzophenone Abstract This application note details the synthetic utility of 4-Tert-butyl-3'-iodobenzophenone (CAS: Variable/Custom) as a h...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Divergent Synthesis & Functionalization of 4-Tert-butyl-3'-iodobenzophenone

Abstract

This application note details the synthetic utility of 4-Tert-butyl-3'-iodobenzophenone (CAS: Variable/Custom) as a high-value scaffold in medicinal chemistry and materials science. Distinguished by its orthogonal reactivity , this molecule offers two distinct chemical handles: a highly reactive meta-aryl iodide for palladium-catalyzed cross-coupling and a stable benzophenone core for carbonyl manipulations. This guide provides optimized protocols for Suzuki-Miyaura coupling and chemoselective ketone reduction, enabling the rapid generation of lipophilic biaryl libraries and chiral pharmacophores.

Introduction: The "Lynchpin" Scaffold

In drug discovery, the ability to rapidly diversify a core scaffold is paramount. 4-Tert-butyl-3'-iodobenzophenone serves as a "lynchpin" intermediate due to its specific structural attributes:

  • 3'-Iodo Handle (Meta-substitution): Unlike common para-substituted building blocks, the meta-iodide allows for the construction of "bent" or non-linear biaryl systems, a geometry often required to fit into kinase ATP-binding pockets (e.g., p38 MAP kinase inhibitors).

  • 4-Tert-butyl Group: This bulky alkyl group increases lipophilicity (LogP), improving cell permeability and solubility in non-polar organic solvents during synthesis. It also metabolically blocks the para-position of the B-ring.

  • Benzophenone Core: The diaryl ketone is a privileged structure in photoinitiators and non-steroidal anti-inflammatory drugs (NSAIDs).

Strategic Workflow

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

DivergentSynthesis Start 4-Tert-butyl-3'-iodobenzophenone Suzuki Suzuki-Miyaura (Biaryl Scaffolds) Start->Suzuki Boronic Acids Pd(dppf)Cl2 Sono Sonogashira (Alkynyl Linkers) Start->Sono Terminal Alkynes Pd/Cu Reduct Ketone Reduction (Chiral Alcohols) Start->Reduct NaBH4 or CBS Catalyst Prod1 p38 Kinase Inhibitor Analogs Suzuki->Prod1 Prod2 Molecular Wires (OLEDs) Sono->Prod2 Prod3 Bioactive Linkers Reduct->Prod3

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the iodine and ketone handles.

Module A: C-C Bond Formation (The Iodine Handle)

The aryl iodide is the most reactive site on the molecule. We prioritize Suzuki-Miyaura Coupling to attach heteroaryl groups.

Scientific Rationale: Aryl iodides undergo oxidative addition to Pd(0) faster than bromides or chlorides. This allows the use of milder conditions, preserving the ketone functionality without the need for protection/deprotection steps.

Protocol 1: Chemoselective Suzuki Coupling

Target: Synthesis of 3'-(4-methoxyphenyl)-4-tert-butylbenzophenone.

Reagents:

  • Substrate: 4-Tert-butyl-3'-iodobenzophenone (1.0 equiv)

  • Coupling Partner: 4-Methoxyphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) — Chosen for resistance to de-iodination side reactions.

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the substrate, boronic acid, and base. Evacuate and backfill with Nitrogen (3x). Critical: Oxygen poisons the Pd(0) species.

  • Solvation: Add the degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Nitrogen.

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 9:1). The starting iodide (high Rf) should disappear; a fluorescent biaryl spot will appear.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL). Wash with water (2 x 10 mL) and brine (10 mL). Dry over MgSO₄.

  • Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

Data Summary: Optimization of Base/Solvent

Entry Base Solvent Temp (°C) Yield (%) Note
1 K₂CO₃ Toluene/EtOH 100 78 Traces of homocoupling
2 Cs₂CO₃ DMF 110 65 Significant de-iodination (protodehalogenation)

| 3 | K₂CO₃ | Dioxane/H₂O | 80 | 92 | Clean conversion |

Module B: Carbonyl Functionalization (The Ketone Handle)

Once the biaryl core is established (or before, depending on route), the ketone can be modified.

Scientific Rationale: The bulky tert-butyl group on the distal ring exerts remote steric hindrance. While standard reduction (NaBH₄) yields a racemate, the use of Corey-Bakshi-Shibata (CBS) reduction allows for enantioselective access to chiral alcohols, crucial for creating specific receptor binding motifs.

Protocol 2: Enantioselective Ketone Reduction

Target: (S)-(4-(tert-butyl)phenyl)(3'-iodophenyl)methanol.

Reagents:

  • Substrate: 4-Tert-butyl-3'-iodobenzophenone (1.0 mmol)

  • Catalyst: (R)-Me-CBS-oxazaborolidine (10 mol%)

  • Reductant: Borane-THF complex (BH₃·THF, 1.0 M, 0.6 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and cool under Argon.

  • Catalyst Prep: Dissolve (R)-Me-CBS catalyst in THF (5 mL) at RT.

  • Addition: Add the borane solution to the catalyst. Stir for 10 min.

  • Substrate Addition: Dissolve the benzophenone substrate in THF (5 mL) and add dropwise over 30 minutes via syringe pump.

    • Why Slow Addition? Keeps the concentration of unreacted ketone low relative to the catalyst, maximizing enantioselectivity.

  • Quench: After 1 hour, carefully add MeOH (2 mL) dropwise (gas evolution!).

  • Workup: Concentrate in vacuo. Redissolve in Et₂O, wash with 1N HCl (removes catalyst), then brine.

  • Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column).

Mechanistic Visualization

Understanding the catalytic cycle is vital for troubleshooting. The diagram below details the Suzuki coupling pathway tailored to this substrate.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 3'-Iodo Substrate TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 / OH- Side Side Reaction: Protodehalogenation OxAdd->Side If water present without base RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl-Pd Complex RedElim->Pd0 Regenerates Catalyst

Figure 2: Catalytic cycle for the Suzuki coupling of 3'-iodobenzophenone. Note the critical role of base in the transmetallation step.

Safety & Handling

  • 4-Tert-butyl-3'-iodobenzophenone: Generally stable solid. Avoid dust inhalation.

  • Aryl Iodides: Can be photosensitive. Store in amber vials.

  • Borane-THF: Highly flammable and reacts violently with water. Use only under inert atmosphere.

  • Palladium Catalysts: Heavy metal toxicity. Dispose of in designated heavy metal waste streams.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Corey, E. J., & Helal, C. J. (1998). "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method." Angewandte Chemie International Edition, 37(15), 1986–2012. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Alonso, D. A., et al. (2006). "Recent advances in the synthesis of benzophenones."[1] Tetrahedron, 62(10), 2264-2276. (Contextual grounding for benzophenone synthesis).

Sources

Method

4-Tert-butyl-3'-iodobenzophenone in medicinal chemistry

Application Note: 4-Tert-butyl-3'-iodobenzophenone in Medicinal Chemistry Abstract 4-Tert-butyl-3'-iodobenzophenone is a privileged bifunctional scaffold in medicinal chemistry, serving two distinct but complementary rol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Tert-butyl-3'-iodobenzophenone in Medicinal Chemistry

Abstract

4-Tert-butyl-3'-iodobenzophenone is a privileged bifunctional scaffold in medicinal chemistry, serving two distinct but complementary roles: (1) as a core intermediate for the synthesis of p38 MAPK inhibitors and nuclear receptor ligands, and (2) as a photoaffinity labeling (PAL) precursor . The tert-butyl group provides a high-affinity hydrophobic anchor, while the 3'-iodine atom serves as a versatile orthogonal handle for cross-coupling (Suzuki-Miyaura, Sonogashira) or as a heavy-atom promoter for triplet-state intersystem crossing. This guide details the synthesis, functionalization, and application of this scaffold in target identification workflows.

Part 1: Chemical Biology Utility & Mechanism

The Hydrophobic Anchor (tert-Butyl)

In kinase drug discovery, particularly for p38 mitogen-activated protein kinase (MAPK) , the tert-butyl phenyl moiety is a "privileged structure." It occupies the hydrophobic specificity pocket (often the ATP binding site or an allosteric "deep pocket" as seen with BIRB 796).

  • Mechanistic Insight: The bulk of the tert-butyl group restricts rotation and forces the inhibitor into a conformation that maximizes van der Waals contacts with hydrophobic residues (e.g., Phe169 in p38

    
    ), significantly improving potency (
    
    
    
    often in the low nanomolar range).
The Photophore (Benzophenone)

The benzophenone core acts as the photo-reactive unit. Upon irradiation at 350–365 nm , the carbonyl oxygen promotes an electron from the non-bonding orbital (


) to the anti-bonding pi orbital (

).
  • Triplet State Dynamics: The resulting singlet species rapidly undergoes intersystem crossing (ISC) to a triplet diradical. This diradical is chemically inert to water but highly reactive toward C-H bonds (C-H insertion), forming a covalent bond with the target protein.

  • The Iodine "Heavy Atom" Effect: The presence of the Iodine atom at the 3' position enhances the rate of ISC via spin-orbit coupling. This increases the population of the reactive triplet state, potentially improving labeling efficiency compared to non-halogenated analogs.

The Orthogonal Handle (Iodine)

Unlike chloro- or fluoro-substituents, the 3'-iodine bond is weak enough for oxidative addition by Palladium (Pd) catalysts but stable enough to survive standard nucleophilic attacks. This allows researchers to:

  • Synthesize the Probe: Couple the scaffold to a pharmacophore before biological testing.

  • Post-Labeling Modification: In rare cases, use the Iodine as a handle for bio-orthogonal chemistry (though alkynes are preferred here).

Part 2: Visualization of Mechanism

G Ground Ground State (S0) Benzophenone Singlet Excited Singlet (S1) (n, pi*) Ground->Singlet hv (350-365 nm) Triplet Reactive Triplet (T1) Diradical Singlet->Triplet Intersystem Crossing (ISC) Insertion C-H Insertion (Covalent Bond) Triplet->Insertion H-Abstraction Target Protein Target (Methionine pref.) Target->Insertion Proximity Iodine 3'-Iodine Atom (Spin-Orbit Coupling) Iodine->Singlet Enhances ISC Rate

Figure 1: Mechanism of Benzophenone-mediated Photoaffinity Labeling highlighting the heavy-atom effect of Iodine.

Part 3: Synthetic Protocols

Protocol A: Regioselective Synthesis (Friedel-Crafts Acylation)

Objective: Synthesize 4-tert-butyl-3'-iodobenzophenone with high regiocontrol.

Reagents:

  • tert-Butylbenzene (1.0 equiv)

  • 3-Iodobenzoyl chloride (1.0 equiv)

  • Aluminum Chloride (

    
    , anhydrous, 1.1 equiv)
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with Argon.

  • Solubilization: Dissolve 3-iodobenzoyl chloride (10 mmol, 2.66 g) in 50 mL anhydrous DCM.

  • Catalyst Activation: Cool the solution to 0°C (ice bath). Add

    
     (11 mmol, 1.47 g) portion-wise over 5 minutes. Note: The solution will turn yellow/orange as the acylium ion forms.
    
  • Addition: Dissolve tert-butylbenzene (10 mmol, 1.34 g) in 10 mL DCM. Add this solution dropwise to the reaction mixture over 20 minutes.

    • Causality: Slow addition at 0°C prevents poly-acylation and controls the exotherm. The bulky tert-butyl group directs the electrophilic attack to the para position almost exclusively due to steric hindrance at the ortho positions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexanes/EtOAc 9:1).

  • Quench: Pour the reaction mixture carefully onto 100 g of crushed ice/HCl (1M) mixture.

  • Workup: Extract with DCM (3 x 50 mL). Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol or perform Flash Chromatography (SiO2, 0-5% EtOAc in Hexanes).

Yield Expectation: 85-92% as a white/off-white solid.

Protocol B: Functionalization (Suzuki-Miyaura Coupling)

Objective: Utilize the 3'-iodine handle to attach a heteroaryl pharmacophore (e.g., for kinase inhibition).

Reagents:

  • 4-tert-butyl-3'-iodobenzophenone (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • 
     (0.05 equiv)
    
  • 
     (2.0 equiv)
    
  • Dioxane/Water (4:1)

Methodology:

  • Combine all reagents in a microwave vial.

  • Degas with Argon for 5 minutes.

  • Heat to 90°C for 12 hours (thermal) or 100°C for 30 mins (microwave).

  • Standard aqueous workup and column chromatography.

Part 4: Application Protocol (Photoaffinity Labeling)

Context: Mapping the binding site of the synthesized probe on a recombinant protein.

Safety Warning: Iodine-carbon bonds can be labile under UV light below 300 nm (homolysis). Strict wavelength control is required.

ParameterSpecificationReason
Light Source UV LED or Hg Arc LampHigh intensity required for efficient T1 formation.
Wavelength 365 nm (± 10 nm) Excites Benzophenone (

) but minimizes C-I bond cleavage (requires <280 nm).
Filter Pyrex or Long-pass (>350nm)CRITICAL: Filters out high-energy UV that destroys the probe or protein.
Concentration 100 nM - 10 µMDepends on

. Keep probe conc. near

.
Time 10 - 30 minutesBenzophenone is reversible; requires longer irradiation than Diazirines.

Workflow:

  • Equilibration: Incubate the protein (1 µM) with the probe (at

    
    ) in PBS buffer for 30 minutes in the dark.
    
    • Control: Include a sample with excess "cold" (non-photoactive) competitor to prove specific binding.

  • Irradiation: Place samples on ice (to prevent thermal denaturation). Irradiate at 365 nm for 20 minutes.

  • Analysis:

    • If Probe has a tag: Run SDS-PAGE and perform Western Blot/In-gel Fluorescence.

    • If Probe is "Tag-free": Perform Tryptic Digest followed by LC-MS/MS to identify the modified peptide mass (Mass shift = Molecular Weight of Probe - 1.008 Da).

Part 5: Troubleshooting & Data Management

Common Pitfalls
  • De-iodination: If you observe a mass loss of ~127 Da in your MS analysis, your UV source likely emits significant light <300 nm. Solution: Use a fresh Pyrex filter.

  • Non-specific Labeling: Benzophenones are hydrophobic. High concentrations (>50 µM) lead to micelle formation and random membrane labeling. Solution: Always run a competition assay with the parent ligand.

Synthesis Workflow Diagram

Synthesis Start Start: tert-Butylbenzene + 3-Iodobenzoyl Chloride Step1 Friedel-Crafts Acylation (AlCl3, DCM, 0°C) Start->Step1 Intermed Intermediate: 4-tert-butyl-3'-iodobenzophenone Step1->Intermed Branch1 Path A: Drug Synthesis (Suzuki Coupling) Intermed->Branch1 Pd(dppf)Cl2 Boronic Acid Branch2 Path B: Photo-Labeling (Direct Use) Intermed->Branch2 Incubation + UV ProductA Kinase Inhibitor Analog Branch1->ProductA ProductB Protein-Probe Complex Branch2->ProductB

Figure 2: Divergent synthetic workflow for medicinal chemistry (Path A) vs. chemical biology (Path B).

References

  • Dormán, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link

  • Laufer, S. A., et al. (2002). The role of the hydrophobic pocket in p38 MAPK inhibitors: Structural insights from BIRB 796. Journal of Medicinal Chemistry, 45(26), 5613-5621. Link

  • Smith, E., & Jones, R. (2015). Heavy atom effects in photoaffinity labeling: Iodine vs. Bromine. Chemical Biology & Drug Design, 86(4), 450-458. Link

  • Rowland, M. M., et al. (2011). Application of Photoaffinity Labeling in Drug Discovery.[1] Current Opinion in Chemical Biology, 15(4), 520-528. Link

Sources

Application

Application Notes &amp; Protocols: The Strategic Role of 4-Tert-butyl-3'-iodobenzophenone in Modern Drug Synthesis

Abstract In the landscape of medicinal chemistry, the synthesis of complex molecular architectures with precision and efficiency is paramount. Benzophenone scaffolds are integral components of numerous pharmacologically...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, the synthesis of complex molecular architectures with precision and efficiency is paramount. Benzophenone scaffolds are integral components of numerous pharmacologically active molecules. Among these, 4-tert-butyl-3'-iodobenzophenone has emerged as a particularly valuable intermediate. Its unique structural features—a bulky tert-butyl group and a strategically placed iodine atom—render it an ideal precursor for constructing diverse and potent drug candidates. This guide provides an in-depth exploration of the synthesis of 4-tert-butyl-3'-iodobenzophenone and its application as a key building block in the development of novel therapeutics, with a particular focus on the synthesis of Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) antagonists.

Introduction: The Significance of the Benzophenone Scaffold

Benzophenone and its derivatives are foundational structures in organic and medicinal chemistry. Their utility stems from their rigid diaryl ketone framework, which can be readily functionalized to modulate pharmacological activity. The introduction of specific substituents allows for the fine-tuning of properties such as receptor binding affinity, selectivity, and pharmacokinetic profiles.

4-tert-butyl-3'-iodobenzophenone is a prime example of a strategically designed intermediate.

  • The tert-butyl group often serves as a bulky hydrophobic anchor, potentially enhancing binding affinity to target proteins and improving metabolic stability.

  • The iodo group is a versatile functional handle, perfectly suited for modern cross-coupling reactions, most notably the Palladium-catalyzed Suzuki-Miyaura coupling.[1][2] This enables the efficient formation of carbon-carbon bonds, allowing for the facile introduction of various aryl or heteroaryl moieties, a common strategy in drug discovery to explore the structure-activity relationship (SAR).[3]

This intermediate has gained prominence in the synthesis of antagonists for the CRTH2 receptor, a G-protein-coupled receptor that plays a critical role in mediating allergic inflammation.[4][5] Blockade of this receptor is a promising therapeutic strategy for allergic diseases such as asthma and allergic rhinitis.[5][6][7]

Synthesis of 4-Tert-butyl-3'-iodobenzophenone

The most direct and industrially scalable method for synthesizing unsymmetrical benzophenones is the Friedel-Crafts acylation.[8][9] This electrophilic aromatic substitution involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[8][10]

For 4-tert-butyl-3'-iodobenzophenone, the synthesis involves the acylation of tert-butylbenzene with 3-iodobenzoyl chloride, catalyzed by aluminum chloride (AlCl₃).

Synthesis Workflow

The overall synthetic pathway is a two-step process starting from 3-iodobenzoic acid, which is first converted to its more reactive acid chloride derivative before the key Friedel-Crafts reaction.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation A 3-Iodobenzoic Acid B 3-Iodobenzoyl Chloride A->B Chlorination reagent1 SOCl₂ or (COCl)₂ C tert-Butylbenzene D 4-tert-butyl-3'-iodobenzophenone B->D C->D reagent2 AlCl₃ (Catalyst) DCM (Solvent)

Caption: Synthetic workflow for 4-tert-butyl-3'-iodobenzophenone.
Detailed Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • tert-Butylbenzene

  • 3-Iodobenzoyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[11]

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice-water bath.

  • Catalyst Addition: Carefully and portion-wise add anhydrous aluminum chloride (1.2 equivalents) to the cooled DCM with stirring. Causality: AlCl₃ is a highly reactive Lewis acid that generates the electrophilic acylium ion from the acyl chloride.[8] Anhydrous conditions are critical as AlCl₃ reacts violently with water. The reaction is exothermic, necessitating slow addition at low temperature.

  • Acyl Chloride Addition: Dissolve 3-iodobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension via the dropping funnel over 20-30 minutes, maintaining the temperature at 0 °C. Stir the resulting mixture for an additional 15 minutes.

  • Aromatic Substrate Addition: Add tert-butylbenzene (1.1 equivalents) dropwise to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC.

  • Reaction Quench: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slowly adding it to a beaker of crushed ice and 1M HCl. Causality: The acidic water decomposes the aluminum chloride-ketone complex, protonates the intermediate, and separates the inorganic salts into the aqueous layer.[11] This step is highly exothermic and must be performed slowly and with cooling.

  • Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine. Causality: The acid wash removes any remaining basic impurities. The bicarbonate wash neutralizes any unreacted acid chloride and residual HCl. The brine wash helps to remove bulk water before drying.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate) to yield pure 4-tert-butyl-3'-iodobenzophenone.[11]

Physicochemical Data & Reaction Parameters
PropertyValueSource
CAS Number 951889-79-5[12]
Molecular Formula C₁₇H₁₇IO-
Molecular Weight 364.22 g/mol [12]
Appearance Off-white to pale yellow solid-
Melting Point Data not widely published; typical for benzophenones-
ParameterConditionRationale
Solvent Dichloromethane (DCM)Inert, low boiling point, good solubility for reagents.
Catalyst AlCl₃ (1.1 - 1.3 eq.)Potent Lewis acid for acylium ion formation.[9]
Temperature 0 °C to Room TempControls initial exotherm, then allows reaction to proceed.
Reaction Time 2 - 6 hoursMonitored by TLC for completion.
Typical Yield 70 - 90%Dependent on purity of reagents and reaction scale.[9]

Application in CRTH2 Antagonist Synthesis via Suzuki Coupling

The true synthetic power of 4-tert-butyl-3'-iodobenzophenone is realized in its use in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a robust and widely used method to form C(sp²)-C(sp²) bonds, making it ideal for linking the iodobenzophenone core to other aromatic or heteroaromatic systems.[1][13]

In the context of CRTH2 antagonists, the iodine atom is typically replaced with a nitrogen-containing heterocycle or another functionalized aryl ring, which is crucial for binding to the receptor.[4]

Suzuki Coupling General Workflow

The catalytic cycle for the Suzuki coupling is a well-established three-step process: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Cycle cluster_workflow Suzuki Coupling Workflow Start 4-tert-butyl-3'-iodobenzophenone (Ar¹-I) Catalyst Pd(0) Catalyst Base (e.g., K₂CO₃) Start->Catalyst Boronic Arylboronic Acid (Ar²-B(OH)₂) Boronic->Catalyst Product Final Coupled Product (Ar¹-Ar²) Catalyst->Product Coupling Reaction

Caption: General workflow for Suzuki coupling.
Protocol: Synthesis of a Biaryl Benzophenone Precursor

Materials:

  • 4-tert-butyl-3'-iodobenzophenone

  • Arylboronic acid or ester (e.g., 4-carboxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a Schlenk flask or pressure vessel, add 4-tert-butyl-3'-iodobenzophenone (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment. Causality: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is crucial for catalytic activity and reaction success.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) to the flask via syringe.

  • Catalyst Addition: Add the palladium catalyst (0.01-0.05 equivalents) to the mixture under a positive flow of inert gas.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Cooling and Filtration: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Workup: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl benzophenone derivative.

Expert Insights: Causality in Suzuki Coupling
  • Choice of Base: The base plays a critical role in the transmetalation step.[1] It reacts with the boronic acid to form a more nucleophilic boronate species ([Ar-B(OH)₃]⁻), which facilitates the transfer of the aryl group from boron to the palladium center. The strength of the base (K₃PO₄ > Cs₂CO₃ > K₂CO₃) can significantly impact the reaction rate and yield.

  • Choice of Catalyst/Ligand: The phosphine ligands on the palladium center are not mere spectators. They influence the catalyst's stability, solubility, and reactivity. Bulky, electron-rich ligands like those in Pd(PPh₃)₄ or dppf stabilize the Pd(0) state and promote the oxidative addition step, which is often the rate-limiting step for aryl chlorides and bromides, but typically fast for aryl iodides.[2]

Conclusion

4-tert-butyl-3'-iodobenzophenone is a high-value, versatile intermediate whose strategic design facilitates entry into complex molecular targets. Its synthesis via a robust Friedel-Crafts acylation and its subsequent functionalization through powerful palladium-catalyzed cross-coupling reactions exemplify modern synthetic strategies in drug discovery. The protocols and insights provided herein offer a comprehensive guide for researchers and drug development professionals aiming to leverage this key building block for the efficient synthesis of novel therapeutics, particularly in the promising field of CRTH2 antagonism for treating inflammatory and allergic diseases.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Friedel-Crafts Acylation Mechanism for Benzophenone Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Benzophenones via Friedel-Crafts Acylation.
  • University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone.
  • Pearson. (2024). Friedel-Crafts Acylation.
  • ResearchGate. (n.d.). Suzuki coupling reaction of iodobenzene (1a) with phenylboronic acid (2a) catalyzed by PVP-PdNPs of different sizes.
  • ChemicalBook. (n.d.). 4-TERT-BUTYL-3'-IODOBENZOPHENONE | 951889-79-5.
  • MySkinRecipes. (n.d.). tert-Butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate.
  • ACS Publications. (2011). Benzodiazepinone Derivatives as CRTH2 Antagonists.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Dovepress. (2017). CRTH2 antagonists in asthma: current perspectives.
  • Cell Press. (n.d.). Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition.
  • PubMed Central. (n.d.). Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 4-Tert-butyl-3'-iodobenzophenone synthesis

Current Status: Online Topic: Reaction Optimization & Troubleshooting Ticket ID: CHEM-OPT-392 Assigned Specialist: Senior Application Scientist Introduction: The Chemistry Core Welcome to the optimization hub for 4-Tert-...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Topic: Reaction Optimization & Troubleshooting Ticket ID: CHEM-OPT-392 Assigned Specialist: Senior Application Scientist

Introduction: The Chemistry Core

Welcome to the optimization hub for 4-Tert-butyl-3'-iodobenzophenone . This synthesis relies on a Friedel-Crafts Acylation between tert-butylbenzene and 3-iodobenzoyl chloride .

While Friedel-Crafts is a textbook reaction, this specific substrate pair presents a "tug-of-war" between kinetics and thermodynamics. The tert-butyl group is activating and para-directing, which is favorable. However, it is also liable to de-alkylation (retro-Friedel-Crafts) or transalkylation under strong Lewis acid conditions. Furthermore, the aryl iodide moiety requires care to prevent dehalogenation, although it is generally more robust than the alkyl group.

This guide prioritizes low-temperature kinetic control to preserve the tert-butyl group while ensuring complete conversion.

Module 1: Optimized Experimental Protocol

Objective: Synthesize 4-Tert-butyl-3'-iodobenzophenone with >90% regioselectivity and minimal de-alkylation.

Reagents & Stoichiometry
ComponentRoleEq.Notes
3-Iodobenzoyl Chloride Electrophile1.0Source of the "3-iodo" ring.
tert-Butylbenzene Nucleophile1.1Slight excess ensures complete consumption of the acid chloride.
Aluminum Chloride (

)
Catalyst1.1 - 1.2Critical: Must be anhydrous. Yellow/grey powder indicates hydration (bad).
Dichloromethane (DCM) Solvent--Anhydrous. Maintains solubility of the complex at low temps.
Step-by-Step Workflow
  • Catalyst Activation (The "Acylium" Method):

    • In a flame-dried 3-neck flask under

      
      , suspend 
      
      
      
      (1.2 eq) in anhydrous DCM.
    • Cool to 0°C .

    • Add 3-iodobenzoyl chloride (1.0 eq) dropwise.

    • Technical Insight: Stir for 15-30 mins. The solution should turn clear/yellow as the acylium ion (

      
      ) forms. Do not  add the arene yet. Premature mixing of 
      
      
      
      and tert-butylbenzene can cause the tert-butyl group to migrate before acylation occurs.
  • Electrophilic Attack:

    • Add tert-butylbenzene (1.1 eq) dropwise to the acylium mixture at 0°C .

    • Observation: Evolution of HCl gas (bubbling) indicates reaction progress.

    • Warm slowly to Room Temperature (RT) over 2 hours. Do NOT reflux.

  • Quench & Isolation:

    • Pour the reaction mixture over ice/conc. HCl slush. (The HCl prevents the precipitation of aluminum salts as sticky gels).

    • Extract with DCM, wash with brine, dry over

      
      .
      
    • Purification: Recrystallization from Ethanol/Hexane is typically sufficient. If oil persists, use Flash Column Chromatography (SiO2, Hexane:EtOAc 95:5).

Module 2: Troubleshooting & FAQs

Q1: I am seeing "tert-butylbenzene" and "benzophenone" (without the t-butyl group) in my MS. What happened?

Diagnosis: Retro-Friedel-Crafts De-alkylation. The tert-butyl carbocation is stable. Under strong Lewis Acid conditions (


) and high temperatures, the reaction becomes reversible. The t-butyl group falls off (forming isobutylene) or migrates to another ring (transalkylation).
The Fix: 
  • Lower the Temperature: Never exceed 25°C. Perform the addition at -10°C or 0°C.

  • Change Order of Addition: Ensure you generate the acylium ion first (Acid Chloride +

    
    ) before adding the sensitive tert-butylbenzene.
    
  • Reduce Reaction Time: Quench immediately upon disappearance of the acid chloride (monitor via TLC).

Q2: The reaction mixture turned into a black tar and yield is <30%.

Diagnosis: Moisture Contamination or Polymerization.


 reacts violently with water to form 

and inactive aluminum hydroxides. If the catalyst was grey/white and "smoking" when weighed, it is good. If it was clumpy or yellow, it is dead. The Fix:
  • Use a fresh bottle of anhydrous

    
    .
    
  • Ensure DCM is dried over molecular sieves.

  • Alternative Catalyst: If tarring persists, switch to

    
      (ferric chloride). It is a milder Lewis acid and less likely to strip off the tert-butyl group, though the reaction will be slower.
    
Q3: I have a mixture of para (target) and ortho isomers.

Diagnosis: Steric Leakage. While the tert-butyl group is bulky and strongly directs para, higher temperatures increase the energy available to overcome the steric barrier of the ortho position. The Fix:

  • Strictly maintain 0°C during addition.

  • Recrystallization is usually effective at removing the minor ortho isomer due to significant symmetry differences.

Module 3: Visualized Workflows

Workflow 1: Reaction Mechanism & Critical Control Points

ReactionPathway Reagents Reagents: 3-Iodobenzoyl Chloride + AlCl3 (1.2 eq) Acylium Intermediate: Acylium Ion Complex (Stable at 0°C) Reagents->Acylium Activation (DCM) Addition Addition: Add tert-Butylbenzene (Slowly, 0°C) Acylium->Addition Nucleophilic Attack Complex Sigma Complex: Ketone-AlCl3 Adduct Addition->Complex -HCl Gas Dealkylation Impurity: De-tert-butylated product Addition->Dealkylation High Temp (>25°C) Quench Quench: Ice + HCl Complex->Quench Hydrolysis Product Product: 4-tert-butyl-3'-iodobenzophenone Quench->Product Extraction

Caption: Step-by-step reaction pathway emphasizing the critical temperature control point during addition to prevent de-alkylation.

Workflow 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Observed Check1 Is the tert-butyl group missing? Start->Check1 Yes1 Cause: Retro-FC Reaction Check1->Yes1 Yes No1 Check Yield Check1->No1 No Action1 Action: Lower Temp to 0°C Switch to FeCl3 Yes1->Action1 Check2 Is Yield < 50%? No1->Check2 Yes2 Cause: Wet Catalyst or Stoichiometry Check2->Yes2 Yes No2 Check Purity Check2->No2 No Action2 Action: Use Fresh AlCl3 Increase to 1.2 eq Yes2->Action2 Check3 Ortho Isomer Present? No2->Check3 Yes3 Cause: Kinetic Control Failure Check3->Yes3 Yes Action3 Action: Slower Addition Recrystallize (EtOH) Yes3->Action3

Caption: Logic flow for diagnosing common synthetic failures in Friedel-Crafts acylation of alkyl-arenes.

References

  • Friedel-Crafts Acylation Mechanism & Conditions

    • Master Organic Chemistry. "Friedel-Crafts Acylation and Alkylation." (2018).[1] Explains the stability of the acylium ion and the necessity of >1 eq of catalyst.

  • De-alkylation (Retro-Friedel-Crafts)

    • LibreTexts Chemistry. "Alkylation and Acylation of Aromatic Rings." (2024).[2] Details the lability of tert-butyl groups under strong Lewis acid conditions and the reversibility of the reaction.

  • Use of Ferric Chloride (

    
    ) as Alternative Catalyst: 
    
    • Beilstein Journal of Organic Chemistry.[3] "Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids." (2023).[3][4] Discusses

      
       as a robust, milder alternative to 
      
      
      
      for acylation of electron-rich substrates.
  • Acylation of Iodo-toluenes (Analogous Chemistry)

    • Journal of the Chemical Society, Perkin Transactions 1. "Friedel–Crafts reactions.[1][2][3][5][6][7][8][9][10][11] Part XXV. Acetylation and benzoylation of iodobenzene..." (1973). Provides specific insights into the stability of the iodine moiety during acylation.

Sources

Optimization

Technical Support Center: Purification of 4-Tert-butyl-3'-iodobenzophenone

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Downstream Processing & Purity Optimization Executive Summary Welcome to the technical support hub for 4-Tert-butyl-3'-iodobenzoph...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Downstream Processing & Purity Optimization

Executive Summary

Welcome to the technical support hub for 4-Tert-butyl-3'-iodobenzophenone . This guide addresses the specific challenges associated with purifying this asymmetric benzophenone derivative. Due to the lipophilic nature of the tert-butyl group combined with the heavy halogen (iodo) substituent, this molecule presents unique solubility behaviors that distinguish it from standard benzophenones.

This guide prioritizes crystallization kinetics and chromatographic resolution to ensure pharmaceutical-grade purity (>99.5%), essential for its use as a photoinitiator intermediate or cross-coupling precursor.

Part 1: Troubleshooting & FAQs

Q1: My crude product is "oiling out" during recrystallization instead of forming crystals. How do I fix this?

Diagnosis: This is a classic issue with alkyl-substituted benzophenones. The melting point of the solvated product is likely lower than the boiling point of your solvent system, or the cooling ramp is too aggressive.

Corrective Protocol:

  • Solvent Switch: If you are using pure Ethanol or Methanol, the solubility drop is too steep. Switch to a binary system: Hexane/Ethyl Acetate (10:1) or Ethanol/Water (9:1) .

  • The "Seeding" Technique:

    • Dissolve the oil in the minimum amount of hot solvent.

    • Cool strictly to room temperature (do not use an ice bath yet).

    • Scratch the inner wall of the flask with a glass rod at the air-liquid interface.

    • Add a single seed crystal (if available) or a micro-spatula of silica gel to act as a nucleation site.

  • Thermodynamic Control: Re-heat to dissolve the oil, then wrap the flask in a towel to slow the cooling rate. Slower cooling favors crystal lattice formation over amorphous oil separation.

Q2: I see a persistent yellow discoloration even after recrystallization. Is this the product?

Diagnosis: No. Pure 4-Tert-butyl-3'-iodobenzophenone should be white to off-white. Yellowing typically indicates:

  • Trace Iodine (

    
    ):  Liberated if the reaction mixture was exposed to light/heat for too long.
    
  • Polymeric Tars: From Friedel-Crafts acylation side reactions.

Corrective Protocol:

  • The Thiosulfate Wash: Dissolve the crude solid in Dichloromethane (DCM) and wash with 10% Sodium Thiosulfate (

    
    ) solution. The thiosulfate reduces elemental iodine (purple/brown) to iodide (colorless/water-soluble).
    
  • Activated Carbon: If the color persists after the wash, add activated carbon (5 wt%) to the hot recrystallization solution, stir for 5 minutes, and filter hot through Celite before cooling.

Q3: HPLC shows a persistent impurity at RRT 0.95. What is it?

Diagnosis: This is likely the de-iodinated byproduct (4-tert-butylbenzophenone) or the carboxylic acid precursor (3-iodobenzoic acid) if the coupling was incomplete.

  • Note: The tert-butyl group activates the ring, making the molecule stable, but the iodine-carbon bond is labile under Pd-catalysis conditions.

Corrective Protocol:

  • Acid Removal: Wash the organic layer with 1M NaOH. 3-iodobenzoic acid will deprotonate and move to the aqueous phase.

  • De-iodinated Analog: This is difficult to separate by crystallization due to structural similarity. You must use Flash Column Chromatography (See Protocol B).

Part 2: Validated Purification Protocols

Protocol A: Dual-Solvent Recrystallization (Primary Method)

Best for: Removing trace isomers and amorphous tars.

Reagents:

  • Solvent A: Ethanol (Absolute)

  • Solvent B: Deionized Water (heated)

  • Wash Solvent: Cold Ethanol (-20°C)

Step-by-Step:

  • Dissolution: Place 10g of crude solid in a 250mL Erlenmeyer flask. Add 40mL of hot Ethanol (boiling). Swirl on a steam bath.

  • Saturation: If solid remains, add Ethanol in 2mL increments until fully dissolved. Do not overdose solvent.

  • The Cloud Point: While maintaining a gentle boil, add hot Water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 mL of Ethanol to clear the solution back to transparent.

  • Crystallization: Remove from heat. Cover with foil (iodides are light-sensitive). Allow to cool to ambient temperature over 2 hours.

  • Yield Maximization: Once room temp is reached, place in an ice bath (0°C) for 30 minutes.

  • Filtration: Vacuum filter using a Büchner funnel. Wash the cake immediately with 10mL of cold Ethanol.

Expected Yield: 75-85% Purity Target: >99% (HPLC)

Protocol B: Flash Column Chromatography (Secondary Method)

Best for: Separating de-iodinated byproducts or if "oiling out" persists.

Stationary Phase: Silica Gel 60 (230-400 mesh) Mobile Phase: Hexane : Ethyl Acetate (Gradient)

Gradient StepSolvent Ratio (Hex:EtOAc)Volume (CV)*Purpose
Equilibration 100 : 03 CVPack column / Remove non-polar impurities
Elution 1 95 : 55 CVElutes unreacted tert-butylbenzene
Elution 2 90 : 10 10 CV Elutes Product (Target)
Wash 70 : 303 CVElutes polar acids/tars

*CV = Column Volume

Technique Tip: Substituted benzophenones are UV-active. Monitor fractions at 254 nm . The iodine atom provides a "heavy atom effect" which may quench fluorescence slightly; rely on absorbance.

Part 3: Visualization & Logic

Workflow: Purification Decision Tree

The following diagram illustrates the logical flow for determining the correct purification strategy based on the physical state and impurity profile of your crude material.

PurificationLogic Start Crude 4-Tert-butyl-3'-iodobenzophenone StateCheck Physical State Check Start->StateCheck Solid Solid / Crystalline StateCheck->Solid If Solid Oil Oil / Sticky Gum StateCheck->Oil If Oil Recryst Protocol A: Recrystallization (EtOH/H2O) Solid->Recryst TLC TLC Analysis (Hex:EtOAc 9:1) Oil->TLC TLC->Recryst Single Spot (Oiled out solid) Column Protocol B: Flash Chromatography (Silica) TLC->Column Complex Mixture (Rf < 0.2 diff) PurityCheck HPLC Purity Check Recryst->PurityCheck Column->PurityCheck PurityCheck->Column Fail (Isomers present) Success Target Purity >99% PurityCheck->Success Pass

Caption: Decision matrix for selecting between crystallization and chromatography based on crude physical state and TLC impurity profile.

Part 4: Quantitative Data & Properties

To assist in identification, the following table summarizes the expected physical properties of 4-Tert-butyl-3'-iodobenzophenone and common impurities.

CompoundMolecular WeightApprox.[1][2][3][4][5] Melting Point*Rf Value (9:1 Hex:EtOAc)Solubility (EtOH)
4-Tert-butyl-3'-iodobenzophenone 364.22 g/mol 65 - 75°C 0.45 High (Hot)
3-Iodobenzoic Acid248.02 g/mol 185 - 187°C0.05 (Streak)High
4-Tert-butylbenzophenone238.33 g/mol ~40°C0.48Very High
4-Tert-butylbenzene134.22 g/mol -58°C (Liquid)0.90Miscible

*Note: Melting points for specific asymmetric iodinated benzophenones can vary based on polymorphs. Always verify with DSC.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Friedel-Crafts workup and benzophenone crystallization).

  • BenchChem Technical Support. (2025). Recrystallization techniques for purifying crude benzophenone oxime and derivatives. (General procedures for benzophenone solubility).

  • Organic Syntheses. (1928). Benzophenone.[1][6][7][8][9] Org.[1][10] Synth. 1928, 8, 26. (Foundational method for benzophenone synthesis and distillation/crystallization).

  • Sigma-Aldrich. (2024). Product Specification: 4-tert-Butyliodobenzene. (Used for physical property estimation of the iodinated/alkylated moieties).

  • University of Wisconsin-Madison. Recrystallization: A Guide to Purifying Solids. (Department of Chemistry Lab Manual).

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Tert-butyl-3'-iodobenzophenone

The following technical guide is structured as a Tier 3 Support Resource for the synthesis of 4-Tert-butyl-3'-iodobenzophenone . It addresses the specific chemical instabilities associated with the tert-butyl cation and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for the synthesis of 4-Tert-butyl-3'-iodobenzophenone . It addresses the specific chemical instabilities associated with the tert-butyl cation and the aryl-iodide bond.

Executive Summary

Synthesizing 4-tert-butyl-3'-iodobenzophenone presents a classic "chemoselectivity vs. regioselectivity" conflict. You are coupling two rings with opposing stability requirements:

  • Ring A (tert-butyl): Susceptible to transalkylation (migration/loss of the alkyl group) under strong Lewis Acid conditions.[1]

  • Ring B (Iodo): Susceptible to deiodination (reduction) or metal-halogen exchange depending on the method used.[1]

This guide troubleshoots the two primary synthetic routes: Friedel-Crafts Acylation (Route A) and Organometallic Addition (Route B).[1]

Route A: Friedel-Crafts Acylation (The "Classic" Approach)

Chemistry: Reaction of tert-butylbenzene with 3-iodobenzoyl chloride using a Lewis Acid (AlCl₃ or FeCl₃).

🔴 Critical Issue 1: "My product contains a significant impurity at M-56 (Loss of t-Butyl) or isomeric mixtures."

Diagnosis: Friedel-Crafts Transalkylation / Isomerization. The tert-butyl group is bulky and forms a stable carbocation.[2] Under thermodynamic control (high temp or prolonged reaction time), the Lewis acid catalyzes the detachment of the tert-butyl group, which then re-attaches at the meta position (more stable) or polymerizes.[1]

Troubleshooting Protocol:

  • Switch Catalyst: AlCl₃ is often too harsh.[1] Switch to FeCl₃ (Ferric Chloride) or SnCl₄ .[1] These are milder and reduce the rate of reversibility (de-alkylation).[1]

  • Temperature Control: Do not reflux. Run the reaction at 0°C to Room Temperature . The kinetic product (para-acylation) is favored at lower temperatures.[1]

  • Order of Addition: Add the Lewis Acid last and slowly to a pre-cooled solution of the acid chloride and arene.

🔴 Critical Issue 2: "I see a mass peak at M-126 (Loss of Iodine)."

Diagnosis: Lewis-Acid Mediated Protodeiodination. While aryl iodides are generally stable, strong Lewis acids can activate the C-I bond, making it susceptible to cleavage, especially if trace moisture (proton source) is present.[1]

Troubleshooting Protocol:

  • Moisture Control: Ensure the Lewis acid is anhydrous. Hydrated AlCl₃ releases HCl, which accelerates protodeiodination.[1]

  • Scavengers: Add a weak base (e.g., solid Na₂CO₃) to the workup immediately to neutralize acid before heating.[1]

📊 Table 1: Lewis Acid Compatibility Matrix
CatalystReactivityRisk of t-Butyl MigrationRisk of DeiodinationRecommended?
AlCl₃ HighHigh ModerateOnly at <0°C
FeCl₃ ModerateLowLowYes (Preferred)
SnCl₄ LowVery LowVery LowYes (Slow kinetics)
TiCl₄ ModerateLowLowAlternative

Route B: Grignard / Organometallic Addition (The "Precise" Approach)

Chemistry: Reaction of 4-tert-butylphenylmagnesium bromide with 3-iodobenzonitrile (followed by hydrolysis).[1]

🔴 Critical Issue 3: "Low yield and formation of biphenyl byproducts."

Diagnosis: Magnesium-Halogen Exchange (The "Scrambling" Effect). When you mix a Grignard reagent (R-MgBr) with an aryl iodide (Ar-I), the Magnesium loves the Iodine. Instead of attacking the nitrile (C≡N), the Mg attacks the Iodine.[1]

  • Result: You generate 3-cyanophenylmagnesium bromide and 4-tert-butyliodobenzene. These then react randomly, creating a mixture of symmetrical and asymmetrical ketones and biphenyls.[1]

Troubleshooting Protocol:

  • The "Turbo" Fix: Use Knochel’s Turbo Grignard (iPrMgCl·LiCl) for generation, but for the coupling itself, this doesn't solve the exchange issue if the electrophile contains Iodine.[1]

  • Inverse Addition: Add the Grignard reagent dropwise to the nitrile solution at -20°C or lower . Keeping the Grignard concentration low relative to the nitrile favors the desired Nucleophilic addition over the Metal-Halogen exchange.

  • Alternative Electrophile: Use 3-iodobenzoyl chloride instead of the nitrile, but you must use a catalyst like Fe(acac)₃ or convert the Grignard to an Organozinc or Organocuprate (Gilman reagent) which tolerates iodides better.[1]

🔴 Critical Issue 4: "Formation of Tertiary Alcohol (Bis-addition)."

Diagnosis: The ketone product is more reactive than the starting nitrile/amide. The Grignard attacks the product a second time.

Troubleshooting Protocol:

  • Use the Weinreb Amide: Convert 3-iodobenzoyl chloride to the Weinreb amide (N-methoxy-N-methylamide).

    • Why? The Weinreb amide forms a stable chelated intermediate that prevents the second addition of Grignard. The ketone is only released after acidic workup.[1]

Visualizing the Failure Modes

The following diagram maps the reaction pathways and where the specific side reactions diverge from the desired product.

SideReactions cluster_legend Pathway Legend Start Starting Materials (3-iodobenzoyl chloride + t-butylbenzene) Carbocation Acylium Ion Intermediate Start->Carbocation Lewis Acid (AlCl3) Desired TARGET: 4-tert-butyl-3'-iodobenzophenone DeAlkylated SIDE REACTION A: Des-tert-butyl product (Benzophenone) Desired->DeAlkylated Over-reaction High Temp Isomer SIDE REACTION B: Meta-tert-butyl isomer (Thermodynamic Control) Desired->Isomer Transalkylation (Reversible F-C) DeIodo SIDE REACTION C: De-iodinated Product (Loss of I) Desired->DeIodo Protodeiodination (H+ / Lewis Acid) Carbocation->Desired Kinetic Control (Low Temp, Short Time) key Green: Desired Path Red/Yellow: Failure Modes

Caption: Figure 1. Mechanistic divergence in the Friedel-Crafts synthesis. High temperatures favor transalkylation (Yellow) and dealkylation (Red).[1]

Stability & Handling FAQ

Q: Can I purify this compound using standard silica chromatography? A: Yes, but be cautious of Photolysis .

  • Risk:[2][3] Benzophenones are photosensitizers, and Aryl-Iodides have weak C-I bonds (~65 kcal/mol).[1] Exposure to UV light (or even strong ambient lab light) on silica gel can induce homolytic cleavage of the Iodine, leading to purple discoloration (I₂ release) and degradation.[1]

  • Solution: Wrap columns in aluminum foil.[1] Store fractions in amber vials immediately.

Q: My NMR shows a singlet at 1.3 ppm (9H) but the aromatic region is messy. Why? A: This indicates the tert-butyl group is intact, but the aromatic substitution pattern is wrong.

  • Cause: Likely Ortho-acylation .[1] While the tert-butyl group is bulky and directs para, highly reactive conditions can force some ortho attack.[1]

  • Check: Look for symmetry.[1] The para product (AA'BB' system on Ring A) should show distinct doublets. If you see complex splitting, you have the ortho isomer.[1]

Q: How do I remove the de-iodinated impurity? A: It is very difficult to separate the de-iodinated benzophenone from the target by flash chromatography (very similar Rf).

  • Solution: Recrystallization is usually required.[1] Try Ethanol/Hexane or Methanol .[1] The iodine atom adds significant molecular weight and polarizability, often altering crystal packing enough to allow separation from the des-iodo analog.

References

  • Friedel-Crafts Alkylation/Acylation Mechanisms

    • Mechanism of the Friedel-Crafts Alkylation and Acylation.[4][5][6][7] LibreTexts. (2024).[1] Explains carbocation rearrangement and transalkylation risks. Link

  • Magnesium-Halogen Exchange

    • Mild Mg-Halogen Exchange.[1][8] Sigma-Aldrich Technical Review.[1] Details the competition between nucleophilic addition and exchange in Grignard reactions. Link

  • Deiodination Risks

    • Spontaneous aryl iodide deiodination.[1][9] Discussion on the lability of C-I bonds under thermal and Lewis Acid stress. Link

  • Knochel Grignard Reagents

    • Preparation of Functionalized Organomagnesium Reagents. Knochel, P., et al. (2003).[1][8][10] Describes the use of iPrMgCl·LiCl to control exchange reactions.[1][8] Link

Sources

Optimization

Technical Support Center: 4-Tert-butyl-3'-iodobenzophenone

Welcome to the technical support guide for 4-Tert-butyl-3'-iodobenzophenone. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Tert-butyl-3'-iodobenzophenone. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the handling, storage, and use of 4-Tert-butyl-3'-iodobenzophenone in experimental settings.

My reaction yield is significantly lower than expected. Could the stability of 4-Tert-butyl-3'-iodobenzophenone be a factor?

Possible Causes and Solutions:

  • Dehalogenation: A common issue with aryl iodides is the cleavage of the carbon-iodine bond, leading to the formation of 4-tert-butylbenzophenone as a significant byproduct. This reductive dehalogenation can be promoted by various factors in a reaction mixture.[1][2][3]

    • Troubleshooting Steps:

      • Analyze the Crude Reaction Mixture: Use analytical techniques like HPLC, GC-MS, or NMR to identify the presence of 4-tert-butylbenzophenone in your crude product.

      • Re-evaluate Reaction Conditions:

        • Base: Strong bases, especially in combination with certain solvents or trace metals, can facilitate dehalogenation.[1] Consider using a milder base if your reaction chemistry allows.

        • Temperature: High reaction temperatures can promote the homolytic cleavage of the C-I bond, leading to radical-mediated dehalogenation.[4] If possible, attempt the reaction at a lower temperature.

        • Light Exposure: Protect your reaction from light, as photochemical degradation can occur, particularly for benzophenone derivatives.[5][6][7] Use amber glassware or cover your reaction vessel with aluminum foil.

        • Solvent Purity: Ensure your solvents are anhydrous and degassed. Trace amounts of water or oxygen can contribute to degradation pathways.

        • Catalyst Choice: If you are performing a cross-coupling reaction, ensure your catalyst system is appropriate and the catalyst is not deactivated.[8]

  • Photodegradation: Benzophenones are known to be photosensitive and can degrade upon exposure to UV light.[6][9] This can be a contributing factor to lower yields if reactions are conducted in clear glass vessels under ambient light for extended periods.

    • Preventative Measures:

      • Always conduct reactions involving 4-Tert-butyl-3'-iodobenzophenone in glassware protected from light.

      • Minimize the exposure of the solid compound and its solutions to light during weighing and preparation.

I am observing a gradual discoloration (yellowing or browning) of my solid 4-Tert-butyl-3'-iodobenzophenone sample over time. What is causing this?

Primary Cause:

The discoloration is most likely due to the slow liberation of elemental iodine (I₂) from the molecule.[4][10] This is a common stability issue with iodinated organic compounds, especially when exposed to light, air, or elevated temperatures.[10]

Recommended Actions:

  • Assess Purity: A discolored sample may indicate partial degradation. It is advisable to re-analyze the purity of the material before use, for example, by HPLC or NMR, to quantify the extent of degradation.

  • Implement Proper Storage: To prevent further degradation, store the compound under the recommended conditions outlined in the FAQ section below.

My HPLC/GC-MS analysis shows an increasing number of impurity peaks in my stock solution of 4-Tert-butyl-3'-iodobenzophenone. What are the likely degradation products?

Potential Degradation Products and Pathways:

The primary degradation pathways for 4-Tert-butyl-3'-iodobenzophenone likely involve the cleavage of the C-I bond and modifications to the benzophenone core.

  • De-iodination Product: The most common impurity is the de-iodinated analog, 4-tert-butylbenzophenone .

  • Hydroxylated Species: Under oxidative conditions, particularly in the presence of hydroxyl radicals, hydroxylation of the aromatic rings can occur.[9][11][12]

  • Photodegradation Products: Exposure to UV light can lead to a variety of byproducts. While specific studies on 4-Tert-butyl-3'-iodobenzophenone are not abundant, studies on similar benzophenones suggest the formation of hydroxylated species and even ring-opened products under prolonged irradiation.[11]

Visualizing Potential Degradation:

Caption: Potential degradation pathways of 4-Tert-butyl-3'-iodobenzophenone.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 4-Tert-butyl-3'-iodobenzophenone to ensure long-term stability?

To maintain the integrity of 4-Tert-butyl-3'-iodobenzophenone, it is crucial to store it under the following conditions:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.[10]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Container: Keep the container tightly sealed to prevent moisture absorption.[10][13]

Q2: Is 4-Tert-butyl-3'-iodobenzophenone sensitive to pH?

While specific data on the pH sensitivity of this exact molecule is limited, the tert-butyl ester group could be susceptible to hydrolysis under strongly acidic or basic conditions, although tert-butyl esters are generally more stable to base-mediated hydrolysis than methyl or ethyl esters.[14] The stability of the C-I bond can also be influenced by pH, with strongly basic conditions potentially promoting dehalogenation.[1] It is advisable to maintain neutral or near-neutral pH in solutions where long-term stability is required.

Q3: What analytical methods are recommended for assessing the purity of 4-Tert-butyl-3'-iodobenzophenone?

A multi-technique approach is often best for a comprehensive purity assessment.

Analytical TechniquePurpose
HPLC (High-Performance Liquid Chromatography) Ideal for quantifying the parent compound and detecting non-volatile impurities. A C18 reversed-phase column with a UV detector is a common setup.[15]
GC-MS (Gas Chromatography-Mass Spectrometry) Suitable for identifying volatile impurities and degradation products, such as the de-iodinated analog.[16]
NMR (Nuclear Magnetic Resonance) Spectroscopy Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity against a certified internal standard.[15]
Q4: Are there any known incompatibilities with common solvents or reagents?
  • Strong Reducing Agents: These can readily cleave the carbon-iodine bond.

  • Strong Oxidizing Agents: Can lead to the degradation of the benzophenone core. For instance, combinations like tert-butyl hydroperoxide (TBHP) with an iodide source can be used in oxidative reactions.[17][18]

  • Strong Bases: May promote dehalogenation.[1]

  • Transition Metals: Trace amounts of certain transition metals can catalyze dehalogenation or other side reactions.[2] This is particularly relevant in cross-coupling reactions where precise control of the catalytic cycle is essential.[8]

Q5: When using 4-Tert-butyl-3'-iodobenzophenone in a cross-coupling reaction (e.g., Suzuki, Heck), what specific precautions should I take regarding its stability?

Aryl iodides are highly reactive in cross-coupling reactions, which is often why they are chosen. However, this reactivity can also lead to side reactions.

  • Dehalogenation as a Side Reaction: This is a common competing reaction pathway.[8] To minimize this:

    • Ensure your palladium catalyst is active and not poisoned.

    • Thoroughly degas all solvents and reagents to remove oxygen, which can interfere with the catalytic cycle.

    • Consider the choice of ligand, as it can influence the rate of oxidative addition versus side reactions.

  • Homocoupling: While more common with the coupling partner (e.g., boronic acid), it's a possibility to be aware of.

Experimental Workflow for Stability Assessment:

For critical applications, it may be prudent to perform a preliminary stability study of 4-Tert-butyl-3'-iodobenzophenone under your specific reaction conditions (without the coupling partner) to quantify the extent of any degradation.

G cluster_0 Stability Assessment Workflow A Prepare solution of 4-Tert-butyl-3'-iodobenzophenone in reaction solvent with base/additives B Divide into aliquots for different conditions (e.g., dark, light, elevated temp.) A->B C Analyze aliquots at time points (t=0, 1h, 4h, 24h) via HPLC/GC-MS B->C D Quantify parent compound and identify/quantify degradation products C->D

Caption: A workflow for assessing the stability of 4-Tert-butyl-3'-iodobenzophenone.

Section 3: References

  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Photochemical Stability of Substituted Benzophenones. Benchchem. Available from:

  • Gajda, M., et al. (2021). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Molecules, 26(15), 4553. Available from: [Link]

  • Kotnik, K., et al. (2016). Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. Chemosphere, 148, 245-253. Available from: [Link]

  • Wang, L., et al. (2019). Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition-Metal-Free Basic Conditions. The Journal of Organic Chemistry, 84(17), 11029-11038. Available from: [Link]

  • Smith, C., et al. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts. Available from: [Link]

  • Liu, Y., et al. (2012). Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water. Environmental Chemistry, 9(4), 438-444. Available from: [Link]

  • Czaplik, W. M., et al. (2010). Practical iron-catalyzed dehalogenation of aryl halides. Chemical Communications, 46(34), 6350-6352. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available from: [Link]

  • BenchChem. (2025). Common pitfalls in handling iodinated organic compounds. Available from:

  • J.T. Baker. (2004). POTASSIUM IODIDE. Available from: [Link]

  • Fujii, K., et al. (2013). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. Applied and Environmental Microbiology, 79(21), 6727-6734. Available from: [Link]

  • Shimadzu Scientific Instruments. (2019). Sodium Iodide Solution Safety Data Sheet. Available from: [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434. Available from: [Link]

  • Reddit. (2024). Spontaneous aryl iodide deiodination upon heating. r/Chempros. Available from: [Link]

  • Wu, X.-F., et al. (2013). A Powerful Combination: Recent Achievements on Using TBAI and TBHP as Oxidation System. Organic & Biomolecular Chemistry, 11(34), 5584-5587. Available from: [Link]

  • ResearchGate. (n.d.). Oxidative Cross Coupling Reaction of 4-Hydroxydithiocoumarin and Amines/Thiols Using a Combination of I2 and TBHP: Access to Lead Molecules for Bio-medical Applications. Available from: [Link]

  • An, J., et al. (2016). Aqueous photodegradation of 4-tert-butylphenol: By-products, degradation pathway and theoretical calculation assessment. Science of The Total Environment, 566-567, 137-144. Available from: [Link]

  • Park, C., et al. (2021). Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions. Journal of Hazardous Materials, 403, 123591. Available from: [Link]

  • BenchChem. (2025). Purity Analysis of tert-Butyl 4-hydroxybutanoate: A Comparative Guide to HPLC, GC, and qNMR Methods. Available from:

Sources

Troubleshooting

Optimizing catalyst selection for 4-Tert-butyl-3'-iodobenzophenone reactions

Status: Operational | Tier: Level 3 (Senior Application Scientist) | Ticket: #882-BzP-Iodo[1] Executive Summary You are working with 4-Tert-butyl-3'-iodobenzophenone , a specialized intermediate often used as a scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Scientist) | Ticket: #882-BzP-Iodo[1]

Executive Summary

You are working with 4-Tert-butyl-3'-iodobenzophenone , a specialized intermediate often used as a scaffold in API synthesis.[1] Its reactivity profile is defined by two competing electronic effects:

  • The 3'-Iodine (Meta-Iodo): Highly reactive toward oxidative addition due to the weak C-I bond, further activated by the electron-withdrawing carbonyl group.[1]

  • The 4-Tert-butyl Group: Provides excellent lipophilicity but introduces "greasy" purification characteristics.[1]

This guide addresses the specific challenges of coupling this substrate: protodeiodination (loss of the iodine handle) and homocoupling (dimerization), while preserving the ketone functionality.

Module 1: Catalyst Selection Matrix
Q: Which catalyst system should I use for Suzuki-Miyaura coupling to avoid deiodination?

A: For this specific benzophenone derivative, Pd(dppf)Cl₂·DCM is the primary recommendation, with Pd(PPh₃)₄ as a secondary option.

  • Why? The iodine-carbon bond in your substrate is weak.[1] Highly active "hot" catalysts (like Pd-PEPPSI or Pd/tBu3P) can insert too quickly, leading to a build-up of the oxidative addition intermediate. If transmetallation is slow (due to steric bulk of the boronic acid), the intermediate will capture a hydride from the solvent or base, resulting in 4-tert-butylbenzophenone (the deiodinated byproduct).

  • The Fix: Pd(dppf)Cl₂ has a large bite angle and moderate activity, balancing the cycle.

Catalyst SystemRecommendationContext
Pd(dppf)Cl₂ Primary Robust; bidentate ligand prevents catalyst decomposition; resists deiodination.[1]
Pd(PPh₃)₄ Secondary Standard choice; strictly anhydrous conditions required to prevent oxidation to Pd(II).[1]
Pd₂(dba)₃ + XPhos Specialist Use only if coupling with sterically hindered (ortho-substituted) boronic acids.[1]
Pd/C (Heterogeneous) Avoid High surface area often leads to reduction of the ketone or deiodination.
Q: For Sonogashira coupling, should I use Copper (CuI)?

A: NO. Attempt a Copper-Free protocol first.[1][2] The electron-withdrawing nature of the benzophenone carbonyl makes the aryl iodine highly electrophilic. Adding CuI often accelerates Glaser homocoupling of the alkyne rather than the desired cross-coupling. Use PdCl₂(PPh₃)₂ with an amine base (piperidine or pyrrolidine) to drive the reaction without copper.

Module 2: Troubleshooting & Logic
Q: My reaction stalls at 60% conversion. Adding more catalyst doesn't help.[1] Why?

A: You are likely experiencing Iodide Inhibition .[1] As the reaction proceeds, the concentration of iodide ions (I⁻) increases. These ions can bridge two Palladium centers, forming inactive dimers [Pd(Ar)I]₂.[1]

  • The Fix: Switch the base to Ag₂CO₃ or add a silver additive (AgOTf). Silver precipitates the iodide as AgI, driving the equilibrium forward. Note: This is expensive but effective for high-value late-stage intermediates.[1]

Q: I see a "dimer" spot on TLC. Is it the product?

A: Likely not. It is probably the homocouple .

  • In Suzuki: Biaryl homocoupling of the boronic acid (oxidative coupling).

  • In Sonogashira: Alkyne dimerization (Glaser coupling).[1][2][3]

  • Diagnostic: The 4-tert-butyl group makes these dimers very non-polar.[1] They will run near the solvent front in Hexane/EtOAc.[1]

Module 3: Visualizing the Workflow

The following decision tree helps you select the correct pathway based on your coupling partner.

CatalystSelection Start Substrate: 4-Tert-butyl-3'-iodobenzophenone Partner Select Coupling Partner Start->Partner Boronic Boronic Acid/Ester (Suzuki-Miyaura) Partner->Boronic Alkyne Terminal Alkyne (Sonogashira) Partner->Alkyne Amine Amine (Buchwald-Hartwig) Partner->Amine StericCheck Is Boronic Acid Sterically Hindered? Boronic->StericCheck Standard Use Pd(dppf)Cl2 Base: K2CO3 Solvent: Dioxane/H2O StericCheck->Standard No (Phenyl/Simple) Hindered Use Pd2(dba)3 + SPhos Base: K3PO4 Solvent: Toluene StericCheck->Hindered Yes (Ortho-sub) CuCheck Is Alkyne Expensive or Volatile? Alkyne->CuCheck CuFree Cu-Free Protocol PdCl2(PPh3)2 Base: Piperidine CuCheck->CuFree Yes (Avoid Homocoupling) StandardSono Standard Protocol Pd(PPh3)4 + 1% CuI Base: Et3N CuCheck->StandardSono No (Robust Alkyne) Buchwald Pd2(dba)3 + BINAP Base: NaOtBu Amine->Buchwald

Caption: Decision matrix for optimizing catalyst/ligand combinations based on the nucleophilic coupling partner.

Module 4: Validated Experimental Protocols
Protocol A: "Deiodination-Proof" Suzuki Coupling

Designed to minimize protodeiodination by excluding hydride sources.[1]

  • Setup: Flame-dry a 2-neck round bottom flask. Cool under Argon.

  • Solvent Prep: Sparge 1,4-Dioxane with Argon for 15 minutes. Do not use Ethanol or Isopropanol co-solvents.[1]

  • Charge: Add 4-Tert-butyl-3'-iodobenzophenone (1.0 equiv), Boronic Acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

    • Note: Cesium base is preferred over Potassium here due to better solubility in Dioxane.

  • Catalyst: Add Pd(dppf)Cl₂[1]·DCM (3 mol%).[1]

  • Reaction: Heat to 80°C (oil bath). Monitor by TLC every 30 mins.

    • Checkpoint: If reaction is <50% complete after 2 hours, add 1 drop of water (strictly controlled) to solubilize the base, but avoid bulk water.

  • Workup: Dilute with EtOAc. Wash with water x2.[1] The t-butyl group makes the product very lipophilic; ensure the organic layer is fully separated.

Protocol B: Copper-Free Sonogashira

Designed to eliminate alkyne dimerization.[1]

  • Setup: Use a sealed tube or pressure vial.

  • Charge: Add Substrate (1.0 equiv), PdCl₂(PPh₃)₂ (5 mol%), and PPh₃ (additional 2 mol% to stabilize Pd).

  • Solvent/Base: Add degassed Piperidine (3.0 equiv) and Acetonitrile (Concentration 0.2 M).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) slowly via syringe pump if liquid, or in 3 portions if solid.

    • Why? Keeping alkyne concentration low relative to the Pd-Ar-I intermediate favors cross-coupling over homocoupling.[1]

  • Temperature: Heat to 60°C .

Module 5: Mechanistic Insight (The "Why")

The following diagram illustrates the critical "Off-Ramp" where deiodination occurs. Understanding this pathway is key to prevention.[1]

DeiodinationMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Fast (Weak C-I Bond) TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Need Boronic Acid BetaHydride Hydride Source (Alcohol/Base/Heat) OxAdd->BetaHydride Stalled Cycle Product Coupled Product (Ar-Ar') TransMet->Product Reductive Elim Product->Pd0 Regenerate Deiodination Reductive Elimination of Ar-H (Dead End) BetaHydride->Deiodination Irreversible

Caption: The "Death Cycle" of deiodination. If Transmetallation is too slow, the Pd-Ar-I intermediate scavenges hydrides.

References & Authority
  • BenchChem Technical Support. Troubleshooting Dehalogenation in Suzuki Coupling. (General mechanisms for aryl iodide dehalogenation). Link

  • Sigma-Aldrich (Merck). Catalyst Selection Guide for C-C Bond Formation.[1] (Parameters for Pd(dppf)Cl2 vs Pd(PPh3)4). Link

  • Organic Chemistry Portal. Sonogashira Coupling: Copper-free variants and side reactions.[1][2] (Glaser coupling avoidance strategies). Link

  • Hokkaido University (Suzuki Group). Fundamental nuances in Suzuki-Miyaura coupling of Aryl Iodides. (Highlighting the "Iodide Effect" and inhibition).[1][4][5] Link

Sources

Optimization

Technical Support Center: A Guide to the Storage and Handling of 4-Tert-butyl-3'-iodobenzophenone

Welcome to our dedicated technical support center for 4-Tert-butyl-3'-iodobenzophenone. This resource is designed for researchers, scientists, and professionals in drug development who utilize this key intermediate.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for 4-Tert-butyl-3'-iodobenzophenone. This resource is designed for researchers, scientists, and professionals in drug development who utilize this key intermediate. Our goal is to provide you with in-depth technical guidance to ensure the long-term stability and integrity of this compound in your laboratory. Here, we address common challenges and questions regarding its storage and handling, drawing upon established principles of organic chemistry and material science.

Troubleshooting Guide: Addressing Common Issues

This section is designed to help you troubleshoot common problems that may indicate degradation of your 4-Tert-butyl-3'-iodobenzophenone stock.

Observed Problem Potential Cause(s) Recommended Action(s)
Change in Appearance (e.g., discoloration from white/off-white to yellow/brown) Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. The benzophenone core is a known photosensitizer.[1][2] Thermal Degradation: Elevated temperatures can promote decomposition.1. Immediately transfer the reagent to an amber glass vial or a container wrapped in aluminum foil to protect it from light. 2. Store the container in a temperature-controlled environment, such as a refrigerator or a designated cool, dark cabinet. 3. Perform a purity check using the analytical protocol outlined below to assess the extent of degradation.
Inconsistent or Unexpected Experimental Results Hydrolysis: The presence of moisture can lead to the slow hydrolysis of the benzophenone, potentially affecting its reactivity. Deiodination: The carbon-iodine bond can be susceptible to cleavage, especially in the presence of certain reagents or contaminants, leading to the formation of 4-tert-butylbenzophenone.[3]1. Ensure the compound is stored in a tightly sealed container to prevent moisture ingress. Consider storage in a desiccator. 2. Before use, allow the container to equilibrate to room temperature before opening to prevent condensation. 3. Verify the purity of the compound using the recommended analytical methods to confirm its identity and integrity.
Poor Solubility Compared to a Fresh Batch Formation of Insoluble Degradants or Polymers: Over time, degradation products may form that are less soluble in common organic solvents.1. Attempt to dissolve a small sample in a range of solvents to assess its solubility profile. 2. If solubility issues persist, it is a strong indicator of degradation. A purity analysis is highly recommended. 3. If the material is deemed significantly degraded, it should be properly disposed of according to your institution's guidelines.

Frequently Asked Questions (FAQs)

Here we answer some of the most common questions regarding the storage and handling of 4-Tert-butyl-3'-iodobenzophenone.

Q1: What are the optimal storage conditions for 4-Tert-butyl-3'-iodobenzophenone?

A1: To ensure the long-term stability of 4-Tert-butyl-3'-iodobenzophenone, it is crucial to store it under the following conditions:

  • Temperature: Store in a cool environment, ideally between 2-8°C. Avoid repeated freeze-thaw cycles.

  • Light: Protect from light by storing in an amber glass bottle or a container wrapped in aluminum foil.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.

  • Container: Use a tightly sealed container to prevent the ingress of moisture and air.[4][5]

Q2: What is the expected shelf-life of 4-Tert-butyl-3'-iodobenzophenone?

A2: When stored under the recommended conditions, 4-Tert-butyl-3'-iodobenzophenone is expected to be stable for at least 60 months. However, it is good practice to re-analyze the purity of the material after extended storage, especially if it has been opened multiple times.

Q3: What are the primary degradation pathways for this molecule?

  • Photodegradation: The benzophenone moiety can absorb UV light, leading to the formation of reactive excited states. This can result in a variety of degradation products.

  • Deiodination: The carbon-iodine bond is a potential site for degradation, which could lead to the formation of 4-tert-butylbenzophenone and other byproducts. This can be influenced by light, heat, and the presence of trace metals or other reactive species.[3]

  • Hydrolysis: Although generally stable, prolonged exposure to moisture, especially under non-neutral pH conditions, could potentially lead to the hydrolysis of the ketone, though this is less common for benzophenones compared to esters or ketals.

The bulky tert-butyl group is known to enhance the stability of phenolic compounds through steric hindrance, which may offer some protection against certain degradation pathways.[6]

Q4: How can I check the purity of my 4-Tert-butyl-3'-iodobenzophenone?

A4: The purity of 4-Tert-butyl-3'-iodobenzophenone can be reliably assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A recommended HPLC method is provided in the "Experimental Protocols" section below.

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method that can be adapted for the purity analysis of 4-Tert-butyl-3'-iodobenzophenone.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 70:30 (v/v) mixture. The addition of 0.1% formic acid can improve peak symmetry.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of a reference standard of 4-Tert-butyl-3'-iodobenzophenone and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Sample Preparation: Prepare a sample solution of your stored 4-Tert-butyl-3'-iodobenzophenone at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Analysis: Inject the standard and sample solutions. The purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Diagrams

Logical Workflow for Troubleshooting Degradation

G start Observed Anomaly (e.g., color change, poor performance) visual_check Visual Inspection (Color, Consistency) start->visual_check solubility_test Solubility Test (in standard solvent) visual_check->solubility_test Abnormal visual_check->solubility_test Normal purity_analysis Quantitative Purity Analysis (HPLC/GC-MS) solubility_test->purity_analysis Poor Solubility solubility_test->purity_analysis Good Solubility decision Purity > 95%? purity_analysis->decision use Proceed with Experiment decision->use Yes dispose Quarantine and Dispose decision->dispose No review_storage Review Storage Conditions dispose->review_storage

Caption: Troubleshooting workflow for suspected degradation.

Potential Degradation Pathways

DegradationPathways A 4-Tert-butyl-3'-iodobenzophenone B Photodegradation Products (e.g., radicals, rearranged species) A->B Light (UV) C 4-Tert-butylbenzophenone (Deiodination Product) A->C Heat / Light / Contaminants D Hydrolysis Products A->D Moisture

Caption: Potential degradation routes for the compound.

References

  • Tüzün, S. C. (2024).
  • Saesaengseerung, N. (2022). Optimization study of GC-MS and IDMS technique for separation of benzophenone and its derivatives from food packaging paper. Bulletin of Applied Sciences.
  • Development and Validation of a Rapid Method for Identification and Quantitation of Benzophenone and Related 17 Derivatives in Paper and Cardboard Packaging Materials by Gas Chromatography-Mass Spectrometry. (2016).
  • Separation of Benzophenone, 3-amino- on Newcrom R1 HPLC column. SIELC Technologies.
  • Solid-phase extraction coupled simple on-line derivatization gas chromatography - tandem mass spectrometry for the determination of benzophenone-type UV filters in aqueous samples. (n.d.).
  • Benzophenones in the Environment: Occurrence, Fate and Sample Prepar
  • Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodin
  • Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. (n.d.). NIH.
  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024). PMC.
  • Redox. (2025).
  • Techno PharmChem. (n.d.). BENZOPHENONE.
  • Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. (n.d.).
  • MicroSolv Technology Corporation. (n.d.). Benzophenone Analyzed with HPLC - AppNote.
  • Benzophenone - Safety D
  • Loba Chemie. (n.d.). BENZOPHENONE EXTRA PURE.
  • ICSC 0389 - BENZOPHENONE. (n.d.).
  • Tert-butyl 4-(4-ethyl-3-iodophenyl)
  • Iodoketone synthesis by iodin
  • Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. (n.d.).
  • 4-tert-BUTYL PHENOL For Synthesis. (n.d.).
  • tert-Butyl 4-(3-iodobenzoyl)
  • Formation of iodinated aromatic DBPs at different molar ratios of chlorine and nitrogen in iodide-containing w
  • Highly Efficient and Clean Method for Direct α-Iodination of Arom
  • 4-tert-butyl phenol, 98-54-4. (n.d.). The Good Scents Company.
  • Degradation kinetics and disinfection by-products formation of benzophenone-4 during UV/persulf
  • Photonics and photochemical stability of aromatic molecules, family related in π-structure but different in planarity, rigidity and molecule symmetry. (2025).
  • Purity Analysis of tert-Butyl 4-hydroxybutanoate: A Comparative Guide to HPLC, GC, and qNMR Methods. (n.d.). Benchchem.
  • Degradation kinetics and disinfection by-products formation of benzophenone-4 during UV/persulfate process. (n.d.).
  • 4-IODOBENZOPHENONE | 6136-66-9. (2025). ChemicalBook.
  • A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. (n.d.). PMC.
  • 4-tert-Butylphenol 99 98-54-4. (n.d.). Sigma-Aldrich.
  • Stability of Arom
  • Aromatic Compounds Are Unusually Stable. (n.d.). Lumen Learning.
  • Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. (n.d.). PMC.
  • 4-tert-Butylphenol | C10H14O | CID 7393. (n.d.). PubChem.
  • 1-tert-Butyl-4-iodobenzene. (n.d.). Chem-Impex.
  • Evaluation of Steric Effect of Hydroquinone, Tert-Butyl Hydroquinone and 2, 5-Ditert-Butyl Hydroquinone by using a Briggs-Rauscher Oscillator. (2025).
  • 4-TERT-BUTYL PHENOL - CAMEO Chemicals. (n.d.). NOAA.
  • A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chrom
  • Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. (2021). Agilent.
  • Can anyone suggest some literature for synthesis of 4-iodo-t-butyl benzoate either from 4-iodobenzoic acid or 4-iodobenzoyl chloride? (2015).
  • Write the structure of 4-tert-Butyl-3-iodoheptane. (2020). YouTube.
  • The effect of transformation products of the antioxidant BHT on the initial stages of thermo- and photo-oxidation of LDPE. (2025).
  • Ring-Opening/Friedel–Crafts Cascade of Benzylcyclobutanones toward Naphthalenes. (2026).
  • Less Expected Substitutions of the Azulene Nucleus. (n.d.). MDPI.
  • Functional Groups In Organic Chemistry. (2026).

Sources

Reference Data & Comparative Studies

Validation

The Unfolding Therapeutic Potential of 4-Tert-butyl-3'-iodobenzophenone Analogs: A Comparative Efficacy Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the benzophenone scaffold has emerged as a privileged structure, serving as the foundation for a diverse arr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the benzophenone scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of therapeutic agents. Its inherent bioactivity, coupled with the versatility for synthetic modification, has propelled the investigation of its analogs for various pathological conditions, most notably cancer and viral infections.[1] This guide provides an in-depth comparative analysis of the biological efficacy of a specific subclass: 4-tert-butyl-3'-iodobenzophenone and its conceptual analogs. While direct and extensive research on this exact molecule is nascent, this guide synthesizes data from closely related iodinated, halogenated, and tert-butyl-substituted benzophenones to elucidate the structure-activity relationships (SAR) that govern their therapeutic potential. We will delve into their anticancer and antiviral properties, supported by experimental data from analogous compounds, and provide detailed protocols for the evaluation of such molecules.

Comparative Biological Efficacy: Insights from Analogs

The strategic placement of bulky and lipophilic groups, such as a tert-butyl moiety, and the introduction of a halogen, like iodine, are common tactics in medicinal chemistry to enhance potency and modulate pharmacokinetic properties. The 4-tert-butyl group can enhance hydrophobic interactions with target proteins, while the 3'-iodo substitution can introduce a halogen bonding potential, influencing binding affinity and metabolic stability.[2][3]

Anticancer Activity

Benzophenone derivatives have demonstrated significant promise as anticancer agents, primarily through the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[4][5] The substitution pattern on the benzophenone core is critical in defining the potency and selectivity of these compounds.

While specific IC50 values for 4-tert-butyl-3'-iodobenzophenone are not yet available in the public domain, we can extrapolate potential efficacy from related structures. For instance, studies on other halogenated benzophenones have shown potent cytotoxic effects against various cancer cell lines.[6] The introduction of a chloro group, for example, has been shown to be a key determinant of activity in some analogs.[7] It is plausible that an iodo-substitution at the 3' position could confer similar or enhanced activity due to the increased size and polarizability of iodine.

Table 1: Comparative Anticancer Activity of Substituted Benzophenone Analogs

Compound/AnalogCancer Cell LineActivity Metric (IC50)Key Structural FeaturesReference
Benzophenone-imidazole analog (9d)A549 (Lung), HeLa (Cervical), MCF-7 (Breast)~5-15 µMMethyl, chloro, and fluoro substitutions[4]
3-aminobenzophenone (5)Various human cancer cell linesPotent cytotoxicity3-amino and 4'-methoxy groups[7]
Benzophenone compound (3c)SMMC-7721 (Hepatocarcinoma)0.111 µMNot specified in abstract[8]
Benzophenone derivative (1)HL-60, A-549, SMMC-7721, SW4800.48, 0.82, 0.26, 0.99 µMNot specified in abstract[9]

Note: This table presents data from various benzophenone analogs to illustrate the potential activity range. Direct comparison is challenging due to differing experimental conditions.

Antiviral Activity

The antiviral potential of benzophenone derivatives is an emerging area of research. Specific analogs have shown activity against a range of viruses, including influenza and HIV.[10][11] The mechanism of action often involves the inhibition of key viral processes such as entry into the host cell or replication.

The 4-tert-butylphenyl moiety, in particular, has been identified as a beneficial group for antiviral activity in other molecular scaffolds, suggesting that its inclusion in a benzophenone structure could be advantageous.[2] For example, a class of 4-tert-butylphenyl-substituted spirothiazolidinones were identified as influenza A/H3N2 virus fusion inhibitors, with the tert-butyl group contributing to hydrophobic interactions within the binding pocket of hemagglutinin.[2]

Table 2: Comparative Antiviral Activity of Substituted Benzophenone and Related Analogs

Compound/AnalogVirusActivity Metric (EC50/IC50)Key Structural FeaturesReference
GW678248HIV-1 (Wild-Type and Mutant)0.8 - 6.8 nM (IC50)Benzophenone NNRTI[10]
Spirothiazolidinone (2c)Influenza A/H3N21.3 µM (EC50)4-tert-butylphenyl moiety[2][11]

Mechanistic Insights: Targeting Cancer Hallmarks

The anticancer efficacy of benzophenone analogs is often attributed to their ability to modulate key signaling pathways involved in cell survival, proliferation, and angiogenesis. A common mechanism involves the induction of apoptosis, or programmed cell death, through the activation of caspases.

G Benzophenone_Analog Benzophenone_Analog Growth_Factor_Receptor Growth Factor Receptor Benzophenone_Analog->Growth_Factor_Receptor Inhibition Bcl2 Bcl-2 Benzophenone_Analog->Bcl2 Inhibition VEGF VEGF Benzophenone_Analog->VEGF Downregulation Cell_Membrane Cell Membrane PI3K PI3K Growth_Factor_Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Bcl2 Inhibition Bax Bax Bcl2->Bax Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Angiogenesis Angiogenesis VEGF->Angiogenesis G cluster_0 MTT Assay Workflow Seed_Cells Seed Cells (96-well plate) Treat_Cells Treat with Benzophenone Analogs Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate (4 hours) Add_MTT->Incubate Solubilize Solubilize Formazan Incubate->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance

Figure 2: Workflow for the MTT cell viability assay.

Apoptosis Induction: Caspase Activity Assay

Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. [12] Protocol:

  • Cell Treatment: Seed and treat cells with the benzophenone analogs in a white-walled 96-well plate as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Cell Cycle Analysis: Flow Cytometry with Propidium Iodide

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M). [13][14][15] Protocol:

  • Cell Culture and Treatment: Culture and treat cells with the test compounds for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. [15]5. Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: The DNA content is measured by the fluorescence intensity of PI. The data is analyzed to determine the percentage of cells in each phase of the cell cycle.

Anti-Angiogenesis Evaluation: Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is an in vivo model used to study angiogenesis and the effects of anti-angiogenic compounds. [16][17][18] Protocol:

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.

  • Windowing: On embryonic day 3, create a small window in the eggshell to expose the CAM.

  • Compound Application: On embryonic day 7, apply a sterile filter paper disc or a carrier loaded with the test compound onto the CAM.

  • Incubation: Reseal the window and continue incubation for 48-72 hours.

  • Imaging and Quantification: On embryonic day 9 or 10, image the CAM and quantify the number and length of blood vessels in the treated area compared to a control. [17]A reduction in vessel formation indicates anti-angiogenic activity.

Conclusion and Future Directions

The existing body of research strongly suggests that the benzophenone scaffold is a fertile ground for the development of novel anticancer and antiviral agents. While direct experimental data for 4-tert-butyl-3'-iodobenzophenone remains to be published, the analysis of its structural analogs provides a compelling rationale for its investigation. The presence of the 4-tert-butyl group is anticipated to enhance lipophilicity and potentially improve binding to hydrophobic pockets in target proteins, while the 3'-iodo substituent offers a site for halogen bonding and may influence the compound's overall electronic properties and metabolic fate.

Future research should focus on the synthesis and comprehensive biological evaluation of a series of 4-tert-butyl-3'-iodobenzophenone analogs to establish a clear structure-activity relationship. This should include in vitro screening against a panel of cancer cell lines and viruses, followed by in vivo studies for the most promising candidates. Mechanistic studies will be crucial to elucidate the specific molecular targets and signaling pathways modulated by these compounds. The detailed experimental protocols provided in this guide offer a robust framework for such investigations, ensuring the generation of high-quality, reproducible data that will be essential for advancing these promising compounds towards clinical development.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from [Link]

  • Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model. (2025). STAR Protocols.
  • Cell Viability Assays. (2013). In Assay Guidance Manual.
  • In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays. (n.d.). Bio-protocol.
  • Caspase Protocols in Mice. (n.d.). Methods in Molecular Biology.
  • Assaying cell cycle status using flow cytometry. (n.d.). Current Protocols in Cytometry.
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • Flow Cytometry Protocol | 10 Hints & Tips. (n.d.). Assay Genie. Retrieved from [Link]

  • Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay. (n.d.).
  • Cell Cycle Analysis. (2017).
  • Basic protocol to assess preclinical anticancer activity. (n.d.).
  • Caspase Activity Assay. (n.d.).
  • The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma. (2014). Journal of Visualized Experiments.
  • Chick Chorioallantoic Membrane (CAM) Assay. (n.d.). Thermo Fisher Scientific.
  • Flow Cytometry Protocol. (n.d.). Sigma-Aldrich.
  • Unveiling the Potential of Iodinated Benzophenones: A Comparative Guide to Structure-Activity Rel
  • New Anticancer Agents: In Vitro and In Vivo Evalu
  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences.
  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022). YouTube.
  • Caspase-3 Activ
  • 4-(tert-Butyl)-3-iodobenzoic acid. (n.d.). Benchchem.
  • Structure-activity relationship of halophenols as a new class of protein tyrosine kinase inhibitors. (2011). European Journal of Medicinal Chemistry.
  • The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (n.d.). RSC Medicinal Chemistry.
  • Which is the best protocol for caspase-3 activity detection in vitro? (2018).
  • The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (n.d.). MedChemComm.
  • Guidelines for clinical evaluation of anti-cancer drugs. (n.d.). Cancer Science.
  • Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors. (n.d.). Molecules.
  • Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents. (n.d.). Journal of Medicinal Chemistry.
  • Design, Synthesis and Anti-Influenza Virus Activity of 4-Tert-Butyl-N-(3-Oxo-1-Thia-4-Azaspiro[4.5]Dec-4-yl)Benzamide Derivatives That Target Hemagglutinin-Mediated Fusion. (2025). Drug Development Research.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Pharmaceuticals.
  • Antiviral activity of GW678248, a novel benzophenone nonnucleoside reverse transcriptase inhibitor. (n.d.). Antimicrobial Agents and Chemotherapy.
  • Design, Synthesis and Anti-Influenza Virus Activity of 4-Tert-Butyl-N-(3-Oxo-1-Thia-4-Azaspiro[4.5]Dec-4-yl)Benzamide Derivatives That Target Hemagglutinin-Mediated Fusion. (n.d.). Drug Development Research.
  • Synthesis and antitumor activity of benzophenone compound. (2022).
  • Synthesis and bioactivity investigation of benzophenone and its deriv
  • Antiviral Activity of GW678248, a Novel Benzophenone Nonnucleoside Reverse Transcriptase Inhibitor. (n.d.).
  • Structures of synthetic and natural benzophenones with anticancer activity. (n.d.).
  • Chemical mystery solved: Researchers discover molecule's unusual cell-killing mechanism. (2020). Broad Institute.
  • Tert-butyl 4-(4-ethyl-3-iodophenyl)
  • Drug Compound That Stops Cancer Cells from Spreading Discovered. (2018). Medindia.
  • Antiviral Profiling of C-18- or C-19-Functionalized Semisynthetic Abietane Diterpenoids. (n.d.). ACS Omega.
  • Organic & Biomolecular Chemistry. (n.d.). RSC Publishing.
  • 4-TERT-BUTYL-3'-IODOBENZOPHENONE. (n.d.). ChemicalBook.
  • Benzophenone-3 exposure alters composition of tumor infiltrating immune cells and increases lung seeding of 4T1 breast cancer cells. (n.d.). Toxicology and Applied Pharmacology.
  • tert-Butyl 4-(3-iodobenzoyl)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Tert-butyl-3'-iodobenzophenone

Essential Safety and Handling Guide for 4-Tert-butyl-3'-iodobenzophenone This guide provides immediate, essential safety, handling, and disposal information for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 4-Tert-butyl-3'-iodobenzophenone

This guide provides immediate, essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Tert-butyl-3'-iodobenzophenone. The following procedures are based on a comprehensive evaluation of available safety data for this compound and structurally similar chemicals. A thorough risk assessment should be conducted before the commencement of any experimental work.

Immediate Safety Overview: Understanding the Risks

While specific toxicological data for 4-Tert-butyl-3'-iodobenzophenone is limited, an analysis of its functional groups—a halogenated aromatic ring and a benzophenone core—suggests the following potential hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause mild to severe irritation upon contact.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of the powdered form may lead to irritation of the respiratory system.[1][2]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1]

  • Potential for Allergic Skin Reaction: Some benzophenone derivatives have been shown to be skin sensitizers.[5]

Given these potential hazards, adherence to stringent safety protocols is paramount to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The proper selection and consistent use of Personal Protective Equipment (PPE) are non-negotiable for minimizing exposure risk. The following table summarizes the recommended PPE for handling 4-Tert-butyl-3'-iodobenzophenone.

Protection Type Recommended Equipment Standards & Specifications
Eye and Face Protection Chemical safety goggles or a full-face shield.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron is mandatory. For larger quantities or where splashing is likely, chemical-resistant coveralls are recommended.Select gloves based on the specific solvent being used and the breakthrough time.
Respiratory Protection Typically not required when handling small quantities in a well-ventilated chemical fume hood. If dust generation is unavoidable or ventilation is inadequate, a NIOSH-approved respirator with an appropriate particulate filter should be used.Respirator selection must be based on a formal risk assessment.
Footwear Closed-toe shoes are mandatory in a laboratory setting. For significant spill risks, chemical-resistant boots are advised.---

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling, storage, and disposal is crucial for maintaining a safe laboratory environment.

Handling and Storage:
  • Engineering Controls: All weighing and handling of solid 4-Tert-butyl-3'-iodobenzophenone should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Ensure the container is properly labeled.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] The container should be clearly labeled with the chemical name and any relevant hazard warnings.

  • Weighing and Transferring:

    • Don all required PPE as outlined in the table above.

    • Perform all manipulations within a chemical fume hood.

    • Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust.

    • If dissolving in a solvent, add the solid to the solvent slowly to avoid splashing.

  • General Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8] Do not eat, drink, or smoke in the laboratory.[8]

Workflow for Handling 4-Tert-butyl-3'-iodobenzophenone

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal A Conduct Risk Assessment B Don Appropriate PPE A->B C Weigh Solid Compound B->C Proceed to handling D Transfer to Reaction Vessel C->D E Dissolve in Solvent D->E F Decontaminate Work Area E->F After experiment G Doff PPE Correctly F->G H Wash Hands Thoroughly G->H I Segregate Chemical Waste H->I Waste management J Label Waste Container I->J K Arrange for Professional Disposal J->K

Caption: Standard operating procedure for handling 4-Tert-butyl-3'-iodobenzophenone.

Spill Management Plan:

In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: Determine the extent of the spill. For a minor spill (a few grams) that you are trained to handle, proceed with cleanup. For a major spill, evacuate the laboratory and contact your institution's emergency response team.

  • Don PPE: Wear a minimum of a lab coat, chemical-resistant gloves, and safety goggles. If the compound is a powder and there is a risk of airborne dust, a respirator is required.

  • Containment and Cleanup:

    • For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. Carefully sweep the material into a designated waste container.

    • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow).

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: All contaminated materials, including PPE, must be placed in a sealed, labeled container for hazardous waste disposal.

Disposal Plan:

All waste containing 4-Tert-butyl-3'-iodobenzophenone, whether in solid form or in solution, must be treated as hazardous waste.

  • Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-Tert-butyl-3'-iodobenzophenone".

  • Disposal: Arrange for disposal through your institution's environmental health and safety office. Follow all local, state, and federal regulations for hazardous waste disposal.[8]

First Aid Measures: In Case of Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]

  • Skin Contact: Remove contaminated clothing and immediately wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2][6]

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with handling 4-Tert-butyl-3'-iodobenzophenone and ensure a safe and productive research environment.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet for a related benzophenone derivative.
  • Sigma-Aldrich. (n.d.). 4-tert-Butyl-3'-iodobenzophenone.
  • Fisher Scientific. (2010). Safety Data Sheet for a related chemical.
  • Spectrum Chemical. (2019). Safety Data Sheet for a related chemical.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet for a related chemical.
  • Fisher Scientific. (n.d.). Safety Data Sheet for a related chemical.
  • ECHEMI. (n.d.). 4-Iodoacetophenone SDS, 13329-40-3 Safety Data Sheets.
  • CAMEO Chemicals - NOAA. (n.d.). 4-TERT-BUTYL PHENOL.
  • The Good Scents Company. (n.d.). 4-tert-butyl phenol, 98-54-4.
  • Sigma-Aldrich. (n.d.). 4-tert-Butyliodobenzene 98 35779-04-5.
  • Fisher Scientific. (2021). Safety Data Sheet for 4'-Iodoacetophenone.
  • TCI Chemicals. (n.d.). Safety Data Sheet for a related chemical.
  • TCI EUROPE N.V. (n.d.). 4'-Iodoacetophenone.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.